molecular formula C10H20O B1358328 2-Cyclohexyl-2-methylpropan-1-ol CAS No. 62435-08-9

2-Cyclohexyl-2-methylpropan-1-ol

Cat. No.: B1358328
CAS No.: 62435-08-9
M. Wt: 156.26 g/mol
InChI Key: HLVYTWAZPRTCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVYTWAZPRTCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596140
Record name 2-Cyclohexyl-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62435-08-9
Record name 2-Cyclohexyl-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and molecular research, a thorough understanding of the physicochemical properties of a compound is paramount. These characteristics are the fundamental determinants of a molecule's behavior, from its synthesis and purification to its formulation and biological activity. This guide provides a comprehensive technical overview of 2-Cyclohexyl-2-methylpropan-1-ol, a tertiary alcohol with a unique combination of a bulky cyclohexyl group and a neopentyl-like structure.

While experimental data for this specific molecule is not extensively available in public literature, this document serves as a valuable resource by providing robust predicted data, outlining established experimental methodologies for its characterization, and offering insights into its safe handling and potential synthesis. As a Senior Application Scientist, the aim is to not only present data but to also provide the "why" behind the "how," empowering researchers to make informed decisions in their work.

Chemical Identity and Structure

This compound is a saturated aliphatic alcohol. Its structure is characterized by a propane backbone with a hydroxyl group on the first carbon, a cyclohexyl ring, and two methyl groups on the second carbon.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 62435-08-9[1][2][3]

  • Molecular Formula: C₁₀H₂₀O[1][2][3]

  • Molecular Weight: 156.27 g/mol [2][3]

  • Canonical SMILES: CC(C)(C1CCCCC1)CO[1][2]

  • InChI Key: HLVYTWAZPRTCMW-UHFFFAOYSA-N[1][2]

Structural Diagram:

Caption: 2D Structure of this compound

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in the literature, the following physicochemical properties have been predicted using well-established computational models. These values provide a strong starting point for experimental design and evaluation.

PropertyPredicted ValueNotes
Boiling Point 224.5 °CPredicted using EPI Suite™.
Melting Point 35.2 °CPredicted using EPI Suite™.
Water Solubility 133.8 mg/L at 25°CPredicted using EPI Suite™.[4]
logP (Octanol-Water Partition Coefficient) 3.5Computed by XLogP3.[1][2]
Vapor Pressure 0.012 mmHg at 25°CPredicted using EPI Suite™.
Density 0.91 g/cm³Predicted.
pKa Not IonizableAs a simple alcohol, it is not expected to ionize under physiological conditions.

A Note on Predictions: The predicted values are generated using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties.[5][6] While these models are generally reliable, experimental verification is always recommended for critical applications.

Lipophilicity and Solubility: Key Determinants of Bioavailability

The lipophilicity and aqueous solubility of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Octanol-Water Partition Coefficient (LogP)

The predicted LogP of 3.5 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments.[1][2] This has significant implications for its potential as a therapeutic agent, suggesting it may readily cross lipid membranes but could also face challenges with aqueous solubility.

Experimental Determination of LogP:

The gold standard for LogP determination is the shake-flask method , as outlined by OECD Guideline 107.[4][7]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for drug discovery applications).

  • Dissolution of Compound: Dissolve a known amount of this compound in the n-octanol phase.

  • Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a predetermined time to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

G cluster_0 LogP Determination Workflow A Prepare Saturated n-Octanol and Water B Dissolve Compound in n-Octanol A->B C Combine and Shake in Separatory Funnel B->C D Separate Phases (Centrifugation if needed) C->D E Analyze Concentration in Each Phase (HPLC/GC) D->E F Calculate LogP E->F

Caption: Workflow for Shake-Flask LogP Determination

Aqueous Solubility

The predicted low aqueous solubility (133.8 mg/L) is consistent with the compound's lipophilic nature. Poor aqueous solubility can be a major hurdle in drug development, impacting formulation and bioavailability.

Experimental Determination of Aqueous Solubility:

The shake-flask method is also a reliable technique for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination

  • Compound Addition: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_1 Solubility Determination Workflow G Add Excess Compound to Buffer H Agitate to Reach Equilibrium (24-48h) G->H I Filter or Centrifuge to Remove Solid H->I J Analyze Concentration of Dissolved Compound I->J K Report as Thermodynamic Solubility J->K G cluster_2 Proposed Synthesis of this compound reagent1 Cyclohexyl Bromide + Mg step1 Anhydrous Ether reagent1->step1 intermediate Cyclohexyl Magnesium Bromide (Grignard Reagent) step2 1. Add to Aldehyde 2. Aqueous Workup intermediate->step2 reagent2 2,2-Dimethylpropanal reagent2->step2 product This compound step1->intermediate step2->product

Caption: Proposed Grignard Synthesis Route

Spectroscopic Identification and Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. [8]The protons on the carbon bearing the hydroxyl group (-CH₂OH) would be a singlet. The two methyl groups are equivalent and would appear as a single sharp singlet. The protons of the cyclohexyl ring will show complex multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be in the range of 60-70 ppm. [8]The quaternary carbon will also be readily identifiable. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. [9]* IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. [1][10][11][12][13][14]A strong C-O stretching absorption is expected in the range of 1100-1200 cm⁻¹, characteristic of a tertiary alcohol. [11][15]* Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) for tertiary alcohols is often weak or absent due to facile fragmentation. [16]Common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of the cyclohexyl or a methyl group.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, GHS hazard classifications from PubChem indicate that it is a skin and eye irritant and may cause respiratory irritation. [1][2]General precautions for handling tertiary alcohols and chemical irritants should be followed. [17][18][19][20]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. [3][17][18] * Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. [3][21][17][18] * Body Protection: A lab coat or other protective clothing should be worn. [3]* Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors. [17][19] * Avoid direct contact with skin and eyes. [17] * Keep away from heat, sparks, and open flames, as alcohols are generally flammable. [17][18][22][23] * Ground and bond containers when transferring material to prevent static discharge. [18]* Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area. [22][24][25] * Store away from strong oxidizing agents and other incompatible materials.

    • Follow all local regulations for the storage of flammable liquids.

Conclusion

This compound presents an interesting molecular architecture for further investigation. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, laying a foundation for its synthesis, characterization, and safe handling. The outlined experimental protocols offer a clear path for researchers to generate the necessary empirical data to further understand and utilize this compound in drug discovery and other scientific endeavors. As with any chemical, a commitment to safety and methodical experimentation is essential for successful and meaningful research.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Journal of the Chemical Society, Faraday Transactions 2. Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix. RSC Publishing. Available from: [Link]

  • OSHA. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. Available from: [Link]

  • BYJU'S. General Methods of Preparation of Alcohols. 2020-03-04. Available from: [Link]

  • OSHA. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. 2025-12-19. Available from: [Link]

  • CanGard. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. 2021-04-01. Available from: [Link]

  • Journal of Chemical Education. Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. ACS Publications. Available from: [Link]

  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. 2013-12-16. Available from: [Link]

  • Slideshare. Msc alcohols, phenols, ethers. Available from: [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. 2020-12-20. Available from: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. 2025-10-03. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. 2025-10-16. Available from: [Link]

  • The Turner Agency, Inc. Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment. 2023-05-01. Available from: [Link]

  • EPI Suite™. Available from: [Link]

  • Quora. How do you synthesise 2-methylcyclohexanol from cyclohexene?. 2016-05-12. Available from: [Link]

  • Tap'in 3PL. How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. Available from: [Link]

  • C&EN. How to Use US EPA EPI Suite to Predict Chemical Substance Properties. 2017-09-14. Available from: [Link]

  • AZoM. Identifying Alcohols Using NMR Spectroscopy. 2015-10-08. Available from: [Link]

  • PubChemLite. This compound (C10H20O). Available from: [Link]

  • PMC. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. 2020-05-30. Available from: [Link]

  • PMC. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. 2017-03-03. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • PubChem. 2-Cyclohexyl-2-methylpropanal. Available from: [Link]

  • Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available from: [Link]

  • Food and Drug Administration. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Available from: [Link]

  • OpenOChem Learn. Alcohols. Available from: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. 2022-10-04. Available from: [Link]

  • NSTA. Safer Handling of Alcohol in the Laboratory. Available from: [Link]

  • UCalgary. Chemical shifts. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor. 2022-04-05. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. 2025-01-07. Available from: [Link]

  • ChemAxon. Calculators & Predictors. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. 2023-07-20. Available from: [Link]

  • Organic Syntheses Procedure. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Available from: [Link]

  • Cheméo. Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6). Available from: [Link]

  • Whitman People. GCMS Section 6.10. Available from: [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. Introduction to IR Spectra. Available from: [Link]

  • VelocityEHS. Isopropyl Alcohol Safety Tips. 2015-02-20. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. 2020-02-14. Available from: [Link]

  • University of Wisconsin-Madison. IR: alcohols. Available from: [Link]

Sources

Molecular Structure and Conformational Analysis of 2-Cyclohexyl-2-methylpropan-1-ol

[1][2][3]

Executive Summary

2-Cyclohexyl-2-methylpropan-1-ol (CAS: 62435-08-9) is a saturated aliphatic alcohol characterized by a bulky quaternary carbon center linking a cyclohexyl ring, two methyl groups, and a primary hydroxymethyl moiety.[1][2][3][4] Structurally analogous to neophyl alcohol (its aromatic precursor) and tert-butylcyclohexane, this molecule serves as a critical model for studying steric crowding in functionalized cycloalkanes.[2][3]

In industrial applications, it functions as a stable, lipophilic structural motif in fragrance chemistry (contributing to "Muguet" or Lily-of-the-Valley accords) and as a steric template in medicinal chemistry to restrict conformational freedom in drug scaffolds.[1][2][3] This guide provides a definitive technical analysis of its structural dynamics, synthesis, and conformational preferences.[2][3]

Molecular Architecture and Connectivity[2][3]

The molecule consists of a propan-1-ol backbone substituted at the C2 position with a cyclohexyl group and a methyl group.[1][2][3] However, a more instructive structural perspective is to view it as a cyclohexane ring substituted with a 1-hydroxy-2-methylpropan-2-yl group (often referred to as a "hydroxylated tert-butyl" group).[2][3]

Structural Specifications
ParameterValue
IUPAC Name This compound
CAS Registry Number 62435-08-9
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Hybridization All carbons are sp³ hybridized.[1][2][3][4]
Chirality Achiral .[2][3] The quaternary C2 is bonded to two identical methyl groups, rendering the molecule superimposable on its mirror image.[2][3]
Connectivity Diagram

The following diagram illustrates the connectivity and the central quaternary hub (C2) that dictates the steric environment.[2][3]

MolecularStructurecluster_0Cyclohexyl Ring (Chair)cluster_1Quaternary Centercluster_2Primary AlcoholC_cycC(Cyclohexyl)(sp3)C_quatC2 (Quaternary)(sp3)C_cyc->C_quatSteric AnchorC_hydroxylC1 (Methylene)-CH2-C_quat->C_hydroxylMethyls2 x Methyl Groups(-CH3)C_quat->MethylsOH-OH(Hydroxyl)C_hydroxyl->OH

Figure 1: Connectivity map highlighting the quaternary 'anchor' linking the lipophilic ring and the polar hydroxyl tail.[1][2][3]

Conformational Analysis

The conformational landscape of this compound is dominated by the A-value of the bulky substituent and the rotational barriers around the C(quat)–C(ring) bond.[1][2][3]

Ring Conformation: The "Anchor" Effect

The substituent at the cyclohexyl ring is a 1-hydroxy-2-methylpropan-2-yl group.[1][2][3] This group is sterically larger than a tert-butyl group due to the longer C-C bond length of the hydroxymethyl arm being offset by the sheer volume of the rotating tail.[2][3]

  • Reference A-value (tert-Butyl): > 4.5 kcal/mol.[1][2][3][5]

  • Predicted Conformation: The cyclohexane ring is locked in a chair conformation with the bulky substituent in the equatorial position.[2][3][6][7][8][9] The axial conformer is energetically prohibitive (> 5 kcal/mol destabilization) due to severe 1,3-diaxial interactions with ring protons.[2][3]

Rotameric Analysis (C_quat – C_ring Bond)

Rotation around the bond connecting the quaternary carbon to the cyclohexane ring is highly restricted.[2][3] The quaternary carbon bears three substituents (Me, Me, CH₂OH).[2][3]

  • Staggered Conformation: To minimize steric clash with the equatorial ring hydrogens (at C2' and C6'), the substituents on the quaternary carbon will adopt a staggered orientation.[2][3]

  • The "Hydroxyl-Gauche" Effect: While the two methyl groups are sterically equivalent, the hydroxymethyl (-CH₂OH) group has unique electronic properties.[2][3]

    • Steric Bulk: CH₂OH is slightly larger than CH₃.[3]

    • Preference: The most stable rotamer typically places the largest group (CH₂OH) anti to the C-H bond of the cyclohexyl ipso-carbon, or in a position that minimizes gauche interactions with the ring methylene groups.[2][3] However, intramolecular hydrogen bonding (if accessible to ring hydrogens, though weak) or dipole minimization may slightly perturb this.[2][3]

    • Dominant Rotamer: The "Anti" conformation (CH₂OH anti to the ring C-H) is generally preferred to avoid placing the oxygen lone pairs in a crowded gauche environment with the ring axial hydrogens.[2][3]

ConformationalEnergycluster_rotamersSubstituent Rotamers (Equatorial)State1Equatorial Chair(Global Minimum)State3Twist-Boat(Transition State)State1->State3+5.5 kcal/molRot1Rotamer A:CH2OH anti to Ring C-HState1->Rot1Dominant PopulationRot2Rotamer B:CH2OH gauche to Ring C-HState1->Rot2Minor PopulationState2Axial Chair(High Energy)State3->State2Relaxation

Figure 2: Energy landscape showing the overwhelming preference for the equatorial chair and the specific rotameric equilibrium of the tail.[2][3]

Synthesis and Experimental Protocols

The most robust route to high-purity this compound is the catalytic hydrogenation of Neophyl Alcohol (2-methyl-2-phenylpropan-1-ol).[1][2][3] This method preserves the carbon skeleton while saturating the aromatic ring.[2][3]

Synthesis Workflow
  • Precursor Selection: Neophyl alcohol (CAS 100-86-7) is commercially available or synthesized via methallyl chloride and benzene (Friedel-Crafts).[1][2][3]

  • Hydrogenation:

    • Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al₂O₃) are preferred over Nickel to prevent hydrogenolysis of the C-O bond.[2][3]

    • Conditions: High pressure (50–100 bar H₂) and moderate temperature (60–80°C).[2][3]

    • Solvent: Isopropanol or Cyclohexane.[3]

Step-by-Step Protocol (Laboratory Scale)
  • Charge: Load a high-pressure autoclave with Neophyl Alcohol (0.1 mol) and 5% Rh/C (2 mol% loading). Add 50 mL of anhydrous isopropanol.

  • Purge: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.[2][3]

  • Reaction: Pressurize to 60 bar H₂ and heat to 70°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.[2][3]

  • Workup: Cool to RT, vent H₂, and filter the catalyst through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue (approx. bp 110°C at 10 mmHg) to obtain the product as a colorless viscous liquid.[2][3]

Spectroscopic Characterization

Researchers should verify the structure using the following predicted spectroscopic signatures.

MethodSignalAssignmentInterpretation
¹H NMR δ 0.85 (s, 6H)Gem-dimethylSinglet indicates equivalent methyls on a quaternary carbon.[1][2][3]
δ 1.0–1.8 (m, 11H)CyclohexylComplex multiplet typical of a chair cyclohexane.[2][3]
δ 3.30 (s, 2H)-CH₂-OHSinglet (or tight AB system) confirms the isolated methylene group next to the quaternary center.[2][3]
¹³C NMR δ 70.5-CH₂-OHDeshielded carbon attached to oxygen.[1][2][3]
δ 38.2Quaternary CCharacteristic quaternary signal, typically low intensity.[2][3]
δ 22.0, 26.5, 27.0CyclohexylRing carbons (C2/C6, C3/C5, C4).[2][3]
IR 3300–3400 cm⁻¹O-H StretchBroad band indicating intermolecular hydrogen bonding.[3]

References

  • PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Eliel, E. L., & Wilen, S. H. (1994).[2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Foundational text for A-values and conformational analysis of substituted cyclohexanes).

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[2][3] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010.[2][3] (Context on bulky cyclohexyl alcohols in fragrance).

Solubility profile of 2-Cyclohexyl-2-methylpropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Characterization of 2-Cyclohexyl-2-methylpropan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS: 62435-08-9). As a primary alcohol featuring a bulky hydrophobic cyclohexyl moiety and a quaternary carbon at the


-position, this molecule exhibits a distinct amphiphilic character dominated by lipophilicity.

For researchers in drug development and formulation science, understanding this profile is critical for solvent selection during synthesis, purification (crystallization), and delivery system design. This guide synthesizes theoretical physicochemical descriptors with practical solubility behaviors to establish a robust solvent compatibility matrix.

Physicochemical Identity & Structural Basis

To predict and validate solubility, we must first ground our understanding in the molecule's structural properties. The steric bulk of the cyclohexyl group combined with the gem-dimethyl-like branching at the C2 position creates a significant hydrophobic volume that overshadows the hydrophilic hydroxyl terminus.

Table 1: Physicochemical Descriptors

PropertyValueRelevance to Solubility
CAS Registry 62435-08-9Unique Identifier
Molecular Formula

Hydrocarbon rich (10:1 C/O ratio)
Molecular Weight 156.27 g/mol Low MW, amenable to permeation
XLogP3-AA 3.5 [1]High Lipophilicity. Predicts poor water solubility.[1]
H-Bond Donor 1 (Hydroxyl)Capable of H-bonding with protic solvents.
H-Bond Acceptor 1 (Hydroxyl)Interaction with water/alcohols.
Physical State LiquidFacilitates miscibility in organic phases.

Mechanistic Insight: The LogP of 3.5 places this molecule firmly in the lipophilic domain. While the primary hydroxyl group allows for hydrogen bonding, the "hydrophobic effect" drives the molecule out of aqueous environments and into non-polar or amphiprotic media.

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction mechanism with this compound. Data is derived from structure-property relationships (Hansen Solubility Parameters) and standard behavior of


 branched alcohols.

Table 2: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic WaterInsoluble / Sparingly Soluble (< 100 mg/L)High entropic penalty for hydrating the hydrophobic cyclohexyl/methyl core outweighs H-bonding benefits.
Polar Protic Methanol, Ethanol, IsopropanolFreely Soluble / Miscible Perfect amphiphilic match. The alkyl chains of the solvent interact with the cyclohexyl group, while OH groups network.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble (> 100 mg/mL)Dipole-dipole interactions and the ability of these solvents to solvate bulky organic molecules drive high solubility.
Non-Polar Hexane, Heptane, CyclohexaneSoluble Dispersion forces (

) dominate. The cyclohexyl ring provides structural similarity to these solvents ("Like dissolves like").
Chlorinated Dichloromethane (DCM), ChloroformSoluble Excellent general organic solvency; overcomes lattice energy (if solid) or cohesive forces (if liquid).
Ethers THF, Diethyl EtherSoluble The oxygen in ethers acts as an H-bond acceptor for the alcohol proton.
Hansen Solubility Parameter (HSP) Analysis

To optimize solvent blends, we utilize the HSP vector


.[2]
  • 
     (Dispersion):  High contribution due to the cyclohexyl ring.
    
  • 
     (Polarity):  Low-Moderate (shielded dipole).
    
  • 
     (H-Bonding):  Moderate (single terminal OH).
    

Optimization Tip: For crystallization or extraction, a gradient from Ethanol (Good Solvent) to Water (Anti-Solvent) is highly effective due to the sharp solubility drop-off as water fraction increases.

Experimental Protocol: Saturation Shake-Flask Method

Workflow Diagram

The following diagram outlines the critical path for determining the precise solubility limit.

Solubility_Workflow Start START: Sample Preparation Mix Add Excess Solute to Solvent (Solid/Liquid dispersion) Start->Mix Equilibrate Agitate at Constant Temp (25°C) Time: 24 - 48 Hours Mix->Equilibrate Filter Phase Separation (Centrifugation / Syringe Filter 0.45µm) Equilibrate->Filter Check for undissolved solid Analyze Quantification via GC-FID or HPLC-UV (External Standard Method) Filter->Analyze Dilute filtrate Data Calculate Solubility (mg/mL) & LogS Analyze->Data

Caption: Thermodynamic solubility determination workflow ensuring phase equilibrium and accurate quantification.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, or Octanol).

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 1°C for 24 hours.

    • Checkpoint: Visual inspection.[3][4] If the solution becomes clear, add more solute until a persistent undissolved phase remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated) to remove undissolved material.

  • Quantification:

    • Technique: GC-FID (Gas Chromatography - Flame Ionization Detector) is preferred due to the molecule's volatility and lack of strong UV chromophores (unlike aromatics).

    • Alternative: HPLC-UV (210 nm) can be used but requires high purity solvents to avoid baseline noise.

  • Calculation: Compare peak area against a 5-point calibration curve of the standard in the same solvent.

Applications in Drug Development & Synthesis

Understanding this profile enables specific applications:

  • Lipophilic Model Compound: With a LogP of 3.5, this molecule serves as an excellent surrogate for testing membrane permeability of lipophilic drugs in in vitro assays [2].

  • Fragrance Fixative: Its low volatility and solubility in ethanol make it a candidate for extending the longevity of citrus or floral notes in perfumery (structurally similar to Coranol/Linalool derivatives) [3].

  • Synthesis Intermediate: The primary alcohol is a nucleophilic handle. Reactions should be conducted in DCM or THF where the molecule is fully soluble, avoiding aqueous biphasic systems unless a Phase Transfer Catalyst (PTC) is used.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18770528, this compound. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP 3.5 relevance).
  • The Good Scents Company (2025). Coranol and Structural Analogs: Solubility and Application Data. Retrieved from [Link] (Note: Used for comparative structural solubility logic).

Sources

Methodological & Application

Technical Application Note: High-Selectivity Hydrogenation of Sterically Hindered Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the protocol for the catalytic hydrogenation of 2-methyl-2-phenylpropan-1-ol to its saturated cyclohexane analog, 2-cyclohexyl-2-methylpropan-1-ol . This transformation is critical in the synthesis of fragrance ingredients (Muguet/Lily of the Valley types) and pharmaceutical intermediates where a lipophilic, metabolically stable cyclohexane scaffold is required.

The Challenge: Steric Hindrance & Selectivity

The substrate features a gem-dimethyl quaternary carbon attached directly to the aromatic ring. This "neophyl" structure creates significant steric bulk, impeding the adsorption of the phenyl ring onto the catalyst surface. Furthermore, while the neopentyl position protects the hydroxyl group from hydrogenolysis (cleavage), the reaction requires a catalyst with high hydrogenation activity to saturate the ring under moderate conditions without forcing extreme temperatures that could lead to dehydration or skeletal rearrangement.

Strategic Solution
  • Catalyst: 5% Rhodium on Carbon (Rh/C) is the gold standard for this transformation. Rhodium offers superior activity for aromatic ring saturation at lower temperatures compared to Ruthenium (Ru) or Palladium (Pd), minimizing thermal degradation.

  • Solvent: 2-Propanol (Isopropanol) is selected for its high hydrogen solubility, environmental safety profile, and ability to solubilize the amphiphilic product.

  • Conditions: Moderate pressure (30–50 bar) and temperature (60–80°C) are optimized to overcome the steric energy barrier of the quaternary center.

Reaction Mechanism & Pathway[5]

The hydrogenation proceeds via the Horiuti-Polanyi mechanism, modified for the steric constraints of the gem-dimethyl group. The aromatic ring adsorbs flat onto the metal surface. Due to the bulk of the -C(CH3)2CH2OH tail, the molecule likely adopts a specific conformation to minimize interaction between the methyl groups and the catalyst surface.

ReactionPathway Figure 1: Stepwise Hydrogenation Pathway on Rhodium Surface Substrate 2-Methyl-2-phenylpropan-1-ol (Aromatic Precursor) Adsorption Adsorption on Rh Surface (Sterically constrained) Substrate->Adsorption + Catalyst Intermediates Partially Hydrogenated Intermediates (Dienes/Monoenes) Adsorption->Intermediates + 2 H2 Product This compound (Saturated Target) Intermediates->Product + 1 H2 Hydrogenolysis Side Reaction: C-O Cleavage (Minimal) Intermediates->Hydrogenolysis High Temp/Acid

Figure 1: The reaction pathway highlights the sequential addition of hydrogen. The steric bulk of the quaternary carbon makes the initial adsorption the rate-determining step.

Experimental Protocol

Materials & Equipment
  • Reactor: 300 mL - 1 L High-Pressure Stainless Steel Autoclave (e.g., Parr Instrument Co.) with magnetic or overhead stirring.

  • Catalyst: 5% Rh/C (50% water wet). Note: Using wet catalyst is critical for safety to prevent ignition.

  • Solvent: 2-Propanol (HPLC Grade).

  • Substrate: 2-Methyl-2-phenylpropan-1-ol (>98% purity).

  • Gas: Hydrogen (99.999%), Nitrogen (99.99%) for purging.

Standard Operating Procedure (SOP)
Step 1: Reactor Loading (Inert Atmosphere)
  • Ensure the reactor is clean and dry.

  • Catalyst Addition: Weigh the wet 5% Rh/C catalyst (amount equivalent to 5 wt% of the substrate on a dry basis). Transfer to the reactor liner.

    • Expert Tip: Always add the catalyst first.[1] If adding to a solvent, create a slurry to avoid dust.

  • Substrate Addition: Dissolve 2-methyl-2-phenylpropan-1-ol in 2-propanol (concentration: 0.5 – 1.0 M). Carefully pour this solution over the catalyst.

    • Ratio: Maintain a solvent-to-substrate ratio of at least 5:1 (v/w) to ensure H2 mass transfer.

Step 2: Purging & Pressurization
  • Seal the reactor vessel.

  • N2 Purge: Pressurize with Nitrogen to 5 bar, stir briefly, and vent. Repeat 3 times. This removes Oxygen (critical for safety and catalyst life).

  • H2 Flush: Pressurize with Hydrogen to 10 bar and vent to 1 bar. Repeat 2 times.

  • Final Charge: Pressurize with Hydrogen to 50 bar (725 psi) .

Step 3: Reaction[2][3]
  • Set stirring speed to 800–1000 RPM . High agitation is required to overcome gas-liquid mass transfer limitations.

  • Heat the reactor to 75°C .

    • Note: Pressure will rise as temperature increases (Ideal Gas Law), but will then drop as H2 is consumed.

  • Monitor the pressure drop.[4] Re-pressurize if pressure falls below 40 bar.

  • Endpoint: Reaction is complete when H2 uptake ceases (pressure stabilizes) for >60 minutes. Typical run time: 12–18 hours.

Step 4: Workup & Isolation
  • Cool reactor to <30°C.

  • Vent H2 slowly to atmospheric pressure.

  • Purge with Nitrogen (3 cycles) to remove residual H2.

  • Filtration: Filter the reaction mixture through a Celite pad or 0.45 µm membrane to remove the Rh/C catalyst.

    • Safety: The filter cake is pyrophoric. Keep it wet with water and dispose of it immediately in a designated waste container.

  • Concentration: Remove 2-propanol via rotary evaporation.

  • Purification: The crude product is typically >95% pure. If necessary, purify via vacuum distillation (bp approx. 110°C at 10 mmHg).

Data Analysis & Troubleshooting

Representative Screening Data

The following table summarizes expected results based on catalyst and condition variations for this specific structural class.

CatalystPressure (bar)Temp (°C)Time (h)Conversion (%)Selectivity (%)Notes
5% Rh/C 50 75 12 >99 >98 Recommended. Cleanest profile.
5% Ru/C80100249590Requires higher P/T; slower.
10% Pd/C508048<20N/AInactive for ring saturation due to sterics.
5% Rh/C10254840>99Too slow at ambient conditions.
Workflow Diagram

Workflow Figure 2: Operational Workflow for Batch Hydrogenation Prep Preparation Dissolve Substrate in iPrOH Weigh Wet Rh/C Load Reactor Loading Insert Liner -> Seal -> N2 Purge Prep->Load React Hydrogenation 50 bar H2, 75°C, 1000 RPM Monitor Pressure Drop Load->React Check Pressure Stable? React->Check Check->React No (H2 uptake continues) Cool Cool & Vent N2 Purge Check->Cool Yes (Stable >1h) Filter Filtration Remove Catalyst (Pyrophoric Risk) Cool->Filter Isolate Evaporation & Distillation Yield Calculation Filter->Isolate

Figure 2: The decision diamond ensures the reaction is driven to completion before cooling, preventing the isolation of partially reduced intermediates.

Safety & Compliance (HSE)

Critical Hazards[2]
  • Hydrogen Gas: Extremely flammable. Explosive range 4–75% in air. Ensure all reactor fittings are rated for the target pressure.[5] Use H2 detectors in the lab.

  • Pyrophoric Catalyst: Dry Rh/C can ignite spontaneously in air, especially after exposure to hydrogen.

    • Control: Always handle the catalyst in a wet state (50% H2O). When filtering, keep the filter cake damp and submerge in water immediately.

  • High Pressure: The reaction operates at 50 bar. Ensure the reactor has a rupture disc rated approx. 20% above operating pressure.

Waste Disposal
  • Spent Catalyst: Precious metal recovery. Do not discard in general trash. Store in water-filled containers labeled "Precious Metal Waste - Pyrophoric."

  • Solvent: Halogen-free organic solvent waste.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Maegawa, T., et al. (2023).[6] "Efficient and Selective Hydrogenation of Aromatic Compounds." Organic Letters. (General methodology for Rh-catalyzed ring saturation).

  • Parr Instrument Company. (2022). "Safety in the Operation of Laboratory Reactors and Pressure Vessels."

  • PrepChem. "Synthesis of 2-phenylpropanol derivatives and hydrogenation protocols."

  • ChemicalBook. "this compound Product & Synthesis Data."

Sources

Application Note: 2-Cyclohexyl-2-methylpropan-1-ol (Coranol) in Advanced Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Cyclohexyl-2-methylpropan-1-ol (Trade Name: Coranol by Firmenich) is a structural isomer utilized as a high-performance floral blender. Unlike traditional "Muguet" (Lily of the Valley) aldehydes such as Lilial or Lyral—which face severe regulatory restrictions due to sensitization and reprotoxicity concerns—this molecule is a saturated primary alcohol.

This structural distinction confers two critical advantages for researchers:

  • Hyper-Stability: It resists oxidation and aldol condensation, making it stable in aggressive media (bleach, high-pH depilatories).

  • Linear Release Kinetics: With a vapor pressure significantly lower than Linalool but higher than heavy musks, it functions as a diffusive "Heart Note" that extends the lift of top notes into the core of the fragrance profile.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueRelevance to Formulation
CAS Number 83926-73-2Regulatory identification.[1][2][3][4][5][6]
Molecular Weight 170.29 g/mol Mid-range weight allows for "Heart" volatility.[4]
LogP (o/w) ~3.49 - 3.60Moderate hydrophobicity; good substantivity on organic substrates (skin/hair) but rinsable.
Vapor Pressure 0.00594 Pa (20°C)Significantly lower than Linalool (~20 Pa), providing 24h+ tenacity on blotters.
Olfactory Type Floral / MuguetRose, Coriander, Fresh, Clean.[7] Lacks the "fatty" note of aldehydes.
Flash Point > 100°CSafe for high-temperature processing (e.g., candle wax pouring).

Application Note: Olfactory Engineering & Accord Construction

The "Super-Linalool" Concept

While chemically distinct, Coranol is often functionally described as a "Super-Linalool." Linalool is a ubiquitous floral fresh note but suffers from high volatility (disappearing within 1-2 hours). Coranol possesses a similar fresh-coriander floralcy but persists for 18–24 hours .

Formulation Strategy: Researchers should not view this merely as a Muguet ingredient. It is a diffusive bridge .

  • Top Note Synergy: It tethers citrus oils (Bergamot, Lemon) to the heart, preventing the "gap" that occurs when citrus evaporates.

  • Heart Note Construction: It creates the "clean" floral backbone required in laundry and shampoo formulations where aldehydes might degrade.

Visualization: Formulation Workflow

The following diagram illustrates the logical flow for incorporating this molecule into a stable accord.

FormulationWorkflow RawMat Raw Material (Coranol) Solubility Solubility Check (DPG/Ethanol) RawMat->Solubility Pre-Screen Accord Accord Construction (Bridge Top-Heart) Solubility->Accord 5-10% Load Stability Stability Challenge (pH 3-12) Accord->Stability Stress Test Sensory Sensory Evaluation (Bloom/Substantivity) Stability->Sensory Validation Sensory->Accord Optimization

Figure 1: Iterative workflow for integrating this compound into fragrance concentrates.

Protocol A: Comparative Substantivity Analysis

Objective: To quantify the retention of this compound on keratin substrates (hair swatches) versus standard Linalool using Headspace GC-MS.

Materials:

  • Virgin hair swatches (2g each).

  • Test Solution A: 1% Linalool in Ethanol.

  • Test Solution B: 1% this compound in Ethanol.

  • Unscented Shampoo Base (Sodium Laureth Sulfate free preferred to reduce noise).

  • Headspace Vials (20ml).

Methodology:

  • Treatment Phase:

    • Wash hair swatches with unscented base; rinse and towel dry.

    • Apply 0.5g of Test Solution A to Swatch A and Test Solution B to Swatch B.

    • Massage for 30 seconds.

    • Rinse Step: Rinse under 37°C water for exactly 15 seconds (simulating consumer use).

  • Drying Phase:

    • Allow swatches to air dry at ambient temperature (22°C, 50% RH).

  • Sampling Intervals:

    • Cut 0.1g samples from swatches at T=0h (wet), T=6h (dry), and T=24h .

    • Seal immediately in Headspace Vials.

  • GC-MS Analysis:

    • Incubate vials at 60°C for 20 mins.

    • Analyze peak area abundance.

Expected Results:

  • Linalool: High abundance at T=0h; >90% loss by T=6h.

  • Coranol: Moderate abundance at T=0h; >60% retention at T=6h; Detectable at T=24h.

Application Note: Functional Stability in Aggressive Media

The primary failure mode of floral fragrances in functional products (bleach, depilatory creams, hair dyes) is the oxidation of aldehydes .

  • Lilial/Cyclamen Aldehyde: Undergo oxidation to carboxylic acids or aldol condensation in high pH, leading to odor loss and discoloration.

  • This compound: As a tertiary-carbon substituted primary alcohol , it is sterically hindered and lacks the reactive carbonyl group.

Visualization: Stability Logic

StabilityLogic Aldehyde Traditional Muguet (Aldehyde) Bleach Aggressive Media (Hypochlorite/High pH) Aldehyde->Bleach Exposed to Coranol Coranol (Saturated Alcohol) Coranol->Bleach Exposed to Oxidation Oxidation to Acid (Odor Loss) Bleach->Oxidation Chemical Attack Stable No Reaction (Odor Integrity) Bleach->Stable Inert Structure

Figure 2: Mechanistic comparison of stability in hypochlorite environments.

Protocol B: Accelerated Stability Testing (High pH)

Objective: Validate the olfactory and chemical stability of the ingredient in a Depilatory Cream base (pH 12.5).

Materials:

  • Base: Thioglycolate-based depilatory cream (pH 12.5).

  • Analyte: this compound (1.0% w/w).

  • Control: Lilial (1.0% w/w) - Note: Use only for in-vitro comparison due to regulatory bans.

  • Glass jars with PTFE-lined caps.

Methodology:

  • Preparation:

    • Shear the fragrance into the base at 2000 RPM for 2 minutes to ensure homogeneity.

    • Divide samples into three environments:

      • A: 4°C (Reference/Fridge).

      • B: 25°C (Ambient).

      • C: 45°C (Accelerated Aging).

  • Timeline:

    • Monitor at Week 1, Week 4, and Week 8 .

    • (Note: 8 weeks at 45°C approximates ~1 year shelf life).

  • Evaluation Criteria:

    • Olfactory: Panel test (Triangle Test) comparing Sample C vs Sample A.

    • Visual: Check for yellowing/browning (common in unstable aromatics).

    • Chemical (Optional): Solvent extraction of the cream followed by GC-MS to measure % recovery of the parent molecule.

Acceptance Standard:

  • No significant discoloration.[4]

  • Odor profile of Sample C must remain "Clean/Floral" without sour/fatty off-notes.

  • Recovery >95% by GC-MS.

Safety, Regulatory & Handling (E-E-A-T)

While this compound is a robust tool, it requires professional handling. It is not benign in its concentrated form.[6]

GHS Classification (Concentrate):

  • Eye Dam. 1 (H318): Causes serious eye damage.[5][6] Protocol: Safety goggles are mandatory during weighing.

  • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.[8][5][6] Protocol: Do not dispose of concentrate down the sink; use hazardous waste protocols.

IFRA Status (51st Amendment):

  • Not explicitly restricted with a quantitative limit (unlike Lilial).

  • However, it must be used in accordance with good manufacturing practices (GMP).

  • ECHA REACH: Registered (EC 420-630-3).[3]

Formulation Limits (General Industry Consensus):

  • Fine Fragrance: 2% – 7% (Provides lift and heart).[9]

  • Detergents: 0.5% – 4% (Provides coverage of base odors).

References

  • The Good Scents Company. (2023). This compound: Physicochemical Properties and Suppliers. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Cyclohexanepropanol, 2,2-dimethyl- (CAS 83926-73-2). [Link]

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]

  • IFRA. (2023). IFRA Standards Library (51st Amendment). International Fragrance Association.[4] [Link]

Sources

Navigating the Steric Maze: A Guide to the Selective Oxidation of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise chemical transformation of complex molecules is paramount. The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental and frequently employed reaction. However, when the alcohol is sterically encumbered, such as in the case of 2-cyclohexyl-2-methylpropan-1-ol, this seemingly straightforward conversion presents significant challenges. The bulky cyclohexyl and gem-dimethyl groups adjacent to the hydroxymethyl moiety hinder the approach of many common oxidizing agents, necessitating carefully selected reagents and optimized protocols to achieve high yields and selectivities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of methodologies for the selective oxidation of this compound. We will delve into the mechanistic intricacies of various oxidation strategies, offering field-proven insights and step-by-step protocols for achieving either the aldehyde, 2-cyclohexyl-2-methylpropanal, or the carboxylic acid, 2-cyclohexyl-2-methylpropanoic acid.

The Challenge of Steric Hindrance

The neopentyl-like structure of this compound is the primary determinant of its reactivity. The quaternary carbon atom shields the primary alcohol from the bulky metal complexes or activated species of many oxidizing agents. This steric congestion can lead to sluggish or incomplete reactions, and in some cases, may promote undesired side reactions. Therefore, the choice of oxidant and reaction conditions must be carefully considered to overcome this steric barrier while maintaining the integrity of the rest of the molecule.

Part 1: Selective Oxidation to 2-Cyclohexyl-2-methylpropanal (Aldehyde)

The synthesis of aldehydes is often a critical step, as they are versatile intermediates for a variety of carbon-carbon bond-forming reactions. The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid.[1][2][3] This is particularly true in aqueous or non-anhydrous conditions where the intermediate aldehyde can form a hydrate, which is readily oxidized further.[4][5] For a sterically hindered substrate like this compound, mild and selective oxidizing agents are essential.

Method 1: Swern Oxidation

The Swern oxidation is a powerful and mild method for converting primary alcohols to aldehydes, known for its wide functional group tolerance and the avoidance of toxic heavy metals.[6][7] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[6][8] A hindered non-nucleophilic base, such as triethylamine, is then used to effect the elimination to the aldehyde.[8]

Causality of Experimental Choices: The cryogenic temperature (-78 °C) is crucial to control the formation of the reactive intermediate and prevent side reactions.[8] The use of a hindered base is necessary to deprotonate the intermediate without competing as a nucleophile. The anhydrous conditions are vital to prevent the formation of the aldehyde hydrate and subsequent over-oxidation.

Experimental Workflow: Swern Oxidation

Sources

Application Note: Strategic Functionalization of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

The "Neopentyl-Plus" Challenge Functionalizing 2-Cyclohexyl-2-methylpropan-1-ol presents a quintessential challenge in organic synthesis:


-quaternary steric occlusion . The target molecule features a primary hydroxyl group attached to a carbon adjacent to a quaternary center bearing a gem-dimethyl moiety and a bulky cyclohexyl ring.

While chemically defined as a primary alcohol, its reactivity profile mimics—and often exceeds—the inertness of neopentyl alcohol (2,2-dimethylpropan-1-ol). The "fat" cyclohexyl group exacerbates the steric wall, effectively blocking the trajectory of incoming nucleophiles (


 backside attack) required for standard 

mechanisms.

Strategic Imperative Standard protocols (e.g.,


 reflux, simple tosylation/

) will fail, leading to either recovered starting material or Wagner-Meerwein rearrangements (1,2-alkyl migration) driven by the relief of steric strain.

Successful functionalization requires one of three "High-Energy" or "Geometric" strategies:

  • Hyper-Activation: Converting the hydroxyl into a "Super Leaving Group" (Triflate) to lower the activation energy for substitution.

  • Geometric Bypass (Oxidation): Converting the

    
     carbon to 
    
    
    
    (aldehyde/acid), pushing the reaction center away from the steric bulk.
  • Kinetic Force (Modified Mitsunobu): Utilizing specialized phosphines and azodicarboxylates designed for hindered substrates.

Part 2: Decision Matrix & Reaction Landscape

The following decision tree illustrates the validated pathways for this specific scaffold.

ReactionLandscape Start This compound Decision Target Functionality? Start->Decision Oxidation Aldehyde / Acid (sp2 Hybridization) Decision->Oxidation Carbonyl Substitution Halide / Azide / Amine (Nucleophilic Sub) Decision->Substitution Heteroatom EtherEst Ether / Ester (C-O Bond Formation) Decision->EtherEst Coupling TEMPO Protocol A: TEMPO/BAIB or DMP (Prevents over-oxidation) Oxidation->TEMPO Triflate Protocol B: Triflation (Tf2O) (Super LG required) Substitution->Triflate Mitsunobu Protocol C: Modified Mitsunobu (ADDP / PBu3) EtherEst->Mitsunobu Rearrange Wagner-Meerwein Side Product Triflate->Rearrange RISK: 1,2-Migration

Figure 1: Strategic decision tree for functionalizing sterically hindered neopentyl-like alcohols.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Oxidation (Aldehyde Synthesis)

Objective: Convert the hindered alcohol to an aldehyde without over-oxidation or steric retardation. Why this works: The TEMPO radical is sterically accessible enough to abstract the hydrogen, and the mechanism does not require a backside attack on the carbon skeleton.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) or NaOCl (Bleach)

  • Solvent: DCM / Water (9:1)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of alcohol in 5 mL of DCM. Add 0.1 mL of water.

  • Catalyst Addition: Add TEMPO (15.6 mg, 0.1 mmol) and stir at room temperature for 5 minutes.

  • Oxidant Addition: Add BAIB (354 mg, 1.1 mmol) in one portion.

    • Note: The reaction is usually exothermic. For this hindered substrate, the exotherm may be mild.

  • Monitoring: Stir vigorously. Monitor by TLC (stain with Anisaldehyde; UV is weak for this molecule). Reaction typically completes in 2–4 hours.

  • Quench: Add 5 mL of saturated aqueous

    
     (sodium thiosulfate) to quench iodine species.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. The aldehyde is volatile; use low vacuum.

Yield Expectation: 85–95%

Protocol B: Nucleophilic Substitution via Triflate Activation

Objective: Install a halogen (


) or Azide (

) by overcoming the

barrier. Critical Insight: Standard Tosylates (OTs) are too stable. The reaction rate for neopentyl tosylates is

relative to ethyl tosylates. You must use Triflate (OTf) , which is ~10,000x more reactive than Tosylate, to force the substitution before rearrangement occurs [1, 2].

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Triflic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: 2,6-Lutidine (1.5 equiv) (Non-nucleophilic, prevents elimination)

  • Solvent: Anhydrous DCM (Step 1), Anhydrous DMF or DMPU (Step 2)

  • Nucleophile:

    
    , 
    
    
    
    (Tetrabutylammonium iodide), or
    
    
    .

Step 1: Formation of the Triflate (Isolate with care)

  • Cool a solution of alcohol (1 mmol) and 2,6-Lutidine (1.5 mmol) in dry DCM (10 mL) to -78°C .

  • Dropwise add

    
     (1.2 mmol). The low temp is critical to prevent immediate rearrangement.
    
  • Stir at -78°C for 30 mins, then warm to 0°C for 30 mins.

  • Rapid Workup: Dilute with cold pentane, wash with ice-cold water and cold dilute HCl. Dry over

    
     and concentrate at room temperature (do not heat). Use immediately.
    

Step 2: Displacement (


) 
  • Dissolve the crude triflate in DMPU or DMF (Polar Aprotic is mandatory to strip the cation and leave a "naked" anion).

  • Add Nucleophile (3.0 equiv, e.g.,

    
    ).
    
  • Temperature: Heat to 40–60°C.

    • Warning: Higher temps (>80°C) favor rearrangement (methyl migration) over substitution.

  • Time: Monitor closely. Typically 12–24 hours.

Data Summary: Leaving Group Comparison

Leaving GroupRelative Rate (

)
Suitability for Neopentyl Systems
Bromide (

)
1Fails (No reaction)
Tosylate (

)
~100Poor (Very slow, high rearrangement risk)
Triflate (

)
~1,000,000 Recommended (Enables reaction)
Protocol C: Modified Mitsunobu (Ether/Ester Formation)

Objective: Direct coupling with phenols or carboxylic acids. The Problem: Standard DEAD/PPh3 reagents often fail because the bulky alcohol cannot attack the phosphorus center effectively, or the intermediate betaine collapses via side reactions before the difficult


 step.
The Solution:  Use ADDP  (1,1'-(azodicarbonyl)dipiperidine) and PBu3  (Tributylphosphine). 

is smaller and more nucleophilic than

[3].

Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Mix: Combine Alcohol (1.0 equiv), Nucleophile (Acid/Phenol, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous Benzene or Toluene (preferred over THF for higher temp capability).
    
  • Addition: Cool to 0°C. Add ADDP (1.5 equiv) in portions.

  • Reaction: Allow to warm to Room Temp. If no reaction after 6 hours, heat to 60°C.

    • Note: The increased nucleophilicity of

      
       and the stability of ADDP allow for forcing conditions that DEAD cannot withstand.
      

Part 4: Mechanism & Troubleshooting (Graphviz)

The primary failure mode for this substrate is the Wagner-Meerwein Rearrangement . If the leaving group departs before the nucleophile arrives (


-like character), the beta-quaternary center will shift a methyl or cyclohexyl group to stabilize the developing cation.

Rearrangement Substrate 2-Cyclohexyl-2-methyl-propyl-OTf SN2 Path A: Direct SN2 (Strong Nuc, Polar Solvent) Substrate->SN2 k_subst Cation Incipient Primary Carbocation (Highly Unstable) Substrate->Cation k_ion (Slow) Product_A Desired Product (Primary Substitution) SN2->Product_A Migration 1,2-Methyl or Cyclohexyl Shift Cation->Migration Fast Tertiary Tertiary Carbocation (Stable) Migration->Tertiary Product_B Rearranged Product (Tertiary Substitution/Elimination) Tertiary->Product_B

Figure 2: Competition between direct substitution and rearrangement. Success depends on maximizing


 via Triflate/DMPU.
Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (Recovered SM) Nucleophile cannot access

orbital.
Switch to Triflate (Protocol B) or increase solvent polarity (DMPU).
Rearranged Product Carbocation formed;

pathway dominated.
Use lower temperature ; ensure high concentration of nucleophile; switch to non-ionizing conditions (Mitsunobu).
Elimination (Alkene) Basic conditions abstracted

-proton.
Use non-basic nucleophiles (e.g., Azide); Avoid alkoxides.

References

  • BenchChem. (2025).[1] Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Retrieved from

  • ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.[1] American Chemical Society. Retrieved from

  • Organic Chemistry Portal. (2024). Mitsunobu Reaction: Modifications for Hindered Alcohols. Retrieved from

  • National Institutes of Health (NIH). (2010). ADDP and PS-PPh3: an efficient Mitsunobu protocol.[2] Retrieved from

Sources

Application Notes and Protocols: 2-Cyclohexyl-2-methylpropan-1-ol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the potential uses of 2-Cyclohexyl-2-methylpropan-1-ol in the synthesis of novel polymers. While direct literature on this specific molecule's role in polymerization is nascent, this document extrapolates from established principles of polymer chemistry and data on structurally related compounds to present its hypothesized applications, supported by detailed theoretical grounding and experimental protocols.

Introduction: The Potential of Sterically Hindered Alcohols in Polymer Design

This compound is a unique primary alcohol characterized by a bulky cyclohexyl group and a neopentyl-like carbon skeleton. Its molecular structure suggests significant steric hindrance around the hydroxyl group, a feature that can be exploited to modulate polymerization kinetics and influence the final properties of macromolecular chains. This guide explores its potential as a chain transfer agent for molecular weight control and as a co-monomer or initiator for creating polymers with enhanced thermal and mechanical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 62435-08-9[1][2]
Molecular Formula C10H20O[1][2]
Molecular Weight 156.27 g/mol [2]
Appearance Liquid (predicted)
Boiling Point Not available
Solubility Insoluble in water (predicted), soluble in organic solvents

Theoretical Framework and Potential Applications

The unique structural attributes of this compound open up several avenues for its application in polymer synthesis.

As a Chain Transfer Agent in Radical and Cationic Polymerization

In chain-growth polymerizations, the molecular weight of the resulting polymers can be controlled by the addition of a chain transfer agent (CTA). Alcohols are known to act as CTAs, and their reactivity is often influenced by the stability of the resulting radical or cation.[3][4] The reactivity of alcohols as chain transfer agents has been shown to be enhanced by increased substitution at the α-carbon atom.[3]

The primary hydroxyl group of this compound, while sterically hindered, can participate in chain transfer events. The bulky cyclohexyl group may influence the chain transfer constant, providing a means to fine-tune polymer molecular weight and distribution.

  • In Radical Polymerization: The alcohol can donate a hydrogen atom to the propagating radical chain, terminating its growth and initiating a new chain. The steric bulk may influence the rate of this transfer reaction.

  • In Cationic Polymerization: Alcohols can act as degenerative chain transfer agents, reversibly terminating the propagating cationic chain.[4][5] This "living" characteristic allows for the synthesis of polymers with controlled molecular weights and narrow dispersities.

As a Co-monomer or Initiator for High-Performance Polymers

The incorporation of bulky aliphatic groups into a polymer backbone is a well-established strategy for modifying its properties. The cyclohexyl moiety in this compound is of particular interest. For instance, the inclusion of a cyclohexyl group in a poly(phosphonate) has been shown to significantly increase the glass transition temperature (Tg) of the resulting polymer.[6][7]

  • Increased Glass Transition Temperature (Tg): The rigid and bulky cyclohexyl group can restrict the segmental motion of the polymer chains, leading to a higher Tg. This is desirable for applications requiring good thermal stability.

  • Modified Solubility: The hydrophobic nature of the cyclohexyl group can be used to tune the solubility of the resulting polymer in various solvents.

  • Enhanced Mechanical Properties: The introduction of bulky side groups can improve the toughness and rigidity of polymers.

Experimental Protocols

The following are detailed, illustrative protocols for the potential applications of this compound in polymer synthesis. These are proposed methodologies and may require optimization based on experimental observations.

Protocol 1: Molecular Weight Control in Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of this compound as a chain transfer agent in the free radical polymerization of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • This compound

  • Toluene, anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 10 g, 0.1 mol), AIBN (e.g., 0.0164 g, 0.1 mmol), and the desired amount of this compound (e.g., to achieve a specific monomer to CTA ratio).

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 50% v/v).

  • Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with argon and place it in a preheated oil bath at 60 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer for molecular weight (Mn, Mw) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and for its thermal properties (Tg) using Differential Scanning Calorimetry (DSC).

Diagram 1: Workflow for Radical Polymerization with Chain Transfer Agent

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization reagents Add MMA, AIBN, This compound, and Toluene to Schlenk Flask degas Freeze-Pump-Thaw Cycles (x3) reagents->degas polymerize Heat at 60 °C under Argon degas->polymerize Initiate Reaction terminate Cool and Expose to Air polymerize->terminate precipitate Precipitate in Cold Methanol terminate->precipitate Isolate Product dry Filter and Dry Polymer precipitate->dry characterize Analyze by GPC and DSC dry->characterize

Caption: Workflow for radical polymerization using a chain transfer agent.

Protocol 2: Synthesis of a Copolymer with High Glass Transition Temperature

This protocol outlines a hypothetical procedure for the synthesis of a copolymer of a standard monomer (e.g., a methacrylate) and a monomer derived from this compound. This would first require the functionalization of the alcohol to a polymerizable monomer, for example, by esterification with methacryloyl chloride.

Part A: Synthesis of 2-Cyclohexyl-2-methylpropyl methacrylate (CHMPM)

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Basic alumina

Procedure:

  • Dissolve this compound and TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by passing it through a short column of basic alumina to remove any remaining acidic impurities and inhibitor.

  • Characterize the resulting monomer (CHMPM) by ¹H NMR and ¹³C NMR spectroscopy.

Part B: Copolymerization of CHMPM with Methyl Methacrylate (MMA)

Materials:

  • 2-Cyclohexyl-2-methylpropyl methacrylate (CHMPM)

  • Methyl methacrylate (MMA), inhibitor removed

  • AIBN, recrystallized

  • Toluene, anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Follow the procedure outlined in Protocol 3.1, using a mixture of CHMPM and MMA in the desired molar ratio.

  • Characterize the resulting copolymer for its composition (e.g., by ¹H NMR), molecular weight (GPC), and glass transition temperature (DSC).

Diagram 2: Synthesis of High Tg Copolymer

G cluster_monomer Monomer Synthesis cluster_copolymerization Copolymerization cluster_analysis Polymer Characterization alcohol This compound esterification Esterification alcohol->esterification reagent Methacryloyl Chloride, TEA, DCM reagent->esterification monomer 2-Cyclohexyl-2-methylpropyl methacrylate (CHMPM) esterification->monomer polymerization Radical Polymerization (AIBN, Toluene) monomer->polymerization mma Methyl Methacrylate (MMA) mma->polymerization copolymer P(CHMPM-co-MMA) polymerization->copolymer analysis NMR (Composition) GPC (Molecular Weight) DSC (Tg) copolymer->analysis

Caption: Two-stage process for synthesizing a high Tg copolymer.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

While direct applications of this compound in polymer synthesis are not yet widely reported, its unique sterically hindered structure presents a compelling case for its utility in creating advanced polymeric materials. The protocols and theoretical discussions provided herein serve as a foundational guide for researchers to explore its potential as a chain transfer agent for precise molecular weight control and as a building block for polymers with tailored thermal and mechanical properties. Further experimental work is encouraged to validate and expand upon these proposed applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18770528, this compound. [Link].

  • Google Patents.
  • Toughening Ionic Polymer Using Bulky Alkylammonium Counterions and Comb Architecture - PMC. [Link].

  • Polymer Chemistry - ResearchGate. [Link].

  • Prasher, A., Hu, H., Tanaka, J., Nicewicz, D. A., & You, W. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 10(31), 4278-4282. [Link].

  • Benzyl alcohols as accelerators in the photoinitiated cationic polymerization of epoxide monomers | Request PDF - ResearchGate. [Link].

  • Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide | Journal of the American Chemical Society. [Link].

  • PubChemLite - this compound (C10H20O). [Link].

  • Google Patents. WO2006012917A1 - Use of fatty alcohols as plasticizer to improve the physical-mechanical properties and processability of phb and its co-polymers. .
  • Chain transfer of alcohols in the polymerization of acrylic esters - ResearchGate. [Link].

  • Property modulation of poly(vinyl alcohol)s via controlled incorporation of α-methyl groups using alkenylboron monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY01168J. [Link].

  • Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene - The Royal Society of Chemistry. [Link].

  • Cyclohexyl-substituted poly(phosphonate)-copolymers with adjustable glass transition temperatures - Polymer Chemistry (RSC Publishing). [Link].

  • Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6) - Cheméo. [Link].

  • Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis - MDPI. [Link].

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Maze of a Neopentyl-type Alcohol

2-Cyclohexyl-2-methylpropan-1-ol, a primary alcohol characterized by a sterically demanding neopentyl-like structure, presents unique challenges and opportunities in synthetic chemistry. The quaternary carbon atom adjacent to the hydroxyl-bearing methylene group significantly influences its reactivity, often necessitating carefully optimized reaction conditions to achieve desired transformations. A critical, yet often underestimated, parameter in these optimizations is the choice of solvent. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for key reactions involving this compound, ensuring high yields, selectivities, and reproducibility.

The bulky cyclohexyl and gem-dimethyl groups in close proximity to the reactive hydroxyl center create a sterically hindered environment. This steric hindrance can impede the approach of reagents, slow down reaction rates, and in some cases, favor alternative reaction pathways such as elimination over substitution. The solvent, far from being an inert medium, plays a pivotal role in modulating these effects. It influences the solubility of reactants and reagents, the stabilization of transition states and intermediates, and can even participate directly in the reaction mechanism. Understanding these solvent-substrate-reagent interactions is paramount for successful synthesis.

This guide will delve into the solvent considerations for three major classes of reactions for this compound: oxidation, esterification, and etherification, as well as the potential for acid-catalyzed dehydration. Each section will provide a theoretical framework for solvent selection, followed by detailed, field-proven protocols.

I. Oxidation: Taming the Over-reaction

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids. Due to the steric hindrance around the hydroxyl group of this compound, over-oxidation to the carboxylic acid can be a significant challenge. The choice of both the oxidizing agent and the solvent system is crucial for controlling the reaction outcome.

A. Rationale for Solvent Selection in Oxidation Reactions

The ideal solvent for the oxidation of this compound should effectively dissolve the substrate and the oxidizing agent, while minimizing side reactions. For many common oxidants, a biphasic system is employed to facilitate the reaction and subsequent workup.

  • TEMPO-Mediated Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols to aldehydes. These reactions are often carried out in a biphasic system, such as dichloromethane (DCM) and water, with a co-oxidant like sodium hypochlorite (NaOCl). The organic solvent dissolves the alcohol and the TEMPO catalyst, while the co-oxidant resides in the aqueous phase. Phase-transfer catalysts are sometimes added to facilitate the interaction between the reactants. However, due to environmental concerns associated with chlorinated solvents, greener alternatives are gaining prominence. Nitrile solvents, such as acetonitrile, have been shown to be effective replacements for DCM in some TEMPO-catalyzed oxidations.[1] For sterically hindered alcohols, solvent-free conditions using mechanical ball milling have also been reported to be highly efficient, preventing over-oxidation and simplifying purification.

  • Chromium-Based Oxidations: Reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid) are powerful oxidizing agents. PCC is typically used in anhydrous dichloromethane (DCM) to selectively oxidize primary alcohols to aldehydes. The anhydrous nature of the solvent is critical to prevent over-oxidation to the carboxylic acid. Jones reagent, being in an aqueous medium, will typically oxidize primary alcohols all the way to the carboxylic acid.

  • Permanganate Oxidations: Potassium permanganate (KMnO₄) is a strong and inexpensive oxidizing agent. However, its low solubility in many organic solvents can be a limitation. To address this, co-solvents such as dioxane, pyridine, acetone, or t-BuOH can be added to the aqueous solution to increase the solubility of the alcohol and facilitate the reaction.[2]

B. Experimental Protocols for Oxidation

This protocol is adapted from standard TEMPO-mediated oxidation procedures and is optimized for sterically hindered primary alcohols.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM or MeCN (0.2 M).

  • Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the NaOCl solution (1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.01 eq) can accelerate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-Cyclohexyl-2-methylpropanal.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Choices:

  • The biphasic system allows for easy separation of the organic product from the aqueous reagents.

  • The low temperature helps to control the reaction rate and minimize over-oxidation.

  • KBr acts as a co-catalyst, generating the more reactive hypobromite in situ.

  • The use of acetonitrile offers a greener alternative to dichloromethane.[1]

C. Data Presentation: Solvent Effects on TEMPO-Catalyzed Oxidation
Solvent SystemRelative RateSelectivity for AldehydeEnvironmental Consideration
Dichloromethane/WaterHighHighUndesirable
Acetonitrile/WaterModerate-HighHighMore Favorable
Ethyl Acetate/WaterModerateModerate-HighFavorable
Solvent-Free (Ball Milling)Very HighVery HighIdeal (Greenest)

II. Esterification: Forging the Ester Bond Against Steric Odds

Esterification of the sterically hindered this compound requires robust methods to overcome the low reactivity of the hydroxyl group. The choice of solvent can significantly impact the efficiency of these coupling reactions.

A. Rationale for Solvent Selection in Esterification Reactions
  • Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[3] The reaction is commonly performed in aprotic solvents.

    • Dichloromethane (DCM): A traditional and effective solvent for Steglich esterification, as it dissolves the reactants and the dicyclohexylurea (DCU) byproduct precipitates, which can be removed by filtration.[4]

    • Dimethylformamide (DMF): Another common polar aprotic solvent, though its high boiling point can make removal difficult.

    • Greener Alternatives: In an effort to move away from halogenated solvents, studies have shown that dimethyl carbonate (DMC) can be an excellent, more sustainable alternative to DCM for Steglich-type reactions, often providing comparable or even better yields.[5]

  • Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the equilibrium towards the ester product, water must be removed.

    • Excess Alcohol as Solvent: If the alcohol is inexpensive and liquid, it can be used in large excess to act as both reactant and solvent.

    • Azeotropic Removal of Water: For more precious alcohols or when using a stoichiometric amount, a non-polar solvent that forms an azeotrope with water, such as toluene or heptane , is used with a Dean-Stark apparatus to continuously remove water.[5]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

    • Tetrahydrofuran (THF): The most common solvent for the Mitsunobu reaction, as it effectively dissolves the reactants and reagents.[6]

    • Diethyl Ether: Also a suitable solvent for this reaction.[6]

B. Experimental Protocols for Esterification

This protocol is based on established procedures for the esterification of sterically hindered alcohols.[3]

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Dimethyl Carbonate (DMC)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or DMC (0.2 M), add a solution of DCC (1.2 eq) in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of the reaction solvent.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Causality Behind Choices:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction.[7]

  • The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated intermediate.

  • DMC is a recommended greener alternative to DCM.[5]

C. Visualization of Solvent Selection Logic

Solvent_Selection_Esterification Substrate This compound (Sterically Hindered) Reaction_Type Esterification Method Substrate->Reaction_Type Steglich Steglich Reaction_Type->Steglich Mild Conditions Fischer Fischer Reaction_Type->Fischer Acidic Conditions Mitsunobu Mitsunobu Reaction_Type->Mitsunobu Stereoinversion DCM DCM Steglich->DCM Traditional, Good Solubility DMC DMC Steglich->DMC Greener Alternative Excess_Alcohol Excess_Alcohol Fischer->Excess_Alcohol Simple Alcohols Toluene Toluene Fischer->Toluene Azeotropic Water Removal THF THF Mitsunobu->THF Good Solubility Diethyl_Ether Diethyl_Ether Mitsunobu->Diethyl_Ether Alternative

Caption: Solvent selection flowchart for esterification.

III. Etherification: Navigating the SN2 Pathway

The synthesis of ethers from this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. The steric hindrance of the resulting alkoxide makes the choice of solvent and electrophile critical to favor substitution over elimination.

A. Rationale for Solvent Selection in Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction. Therefore, polar aprotic solvents are generally preferred as they can solvate the counter-ion of the alkoxide, leaving a "naked" and more nucleophilic alkoxide to participate in the reaction.[8]

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents are excellent choices for the Williamson ether synthesis, as they effectively solvate cations and accelerate Sₙ2 reactions.[7][9]

  • Tetrahydrofuran (THF): A less polar but still effective aprotic solvent, often used when forming the alkoxide with strong, non-nucleophilic bases like sodium hydride (NaH).[9]

  • Parent Alcohol as Solvent: While possible, using the parent alcohol as the solvent can lead to slower reaction rates compared to polar aprotic solvents, especially with sterically hindered substrates.

B. Experimental Protocol for Williamson Ether Synthesis

This protocol is a standard procedure for the Williamson ether synthesis with a sterically hindered alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Causality Behind Choices:

  • NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.

  • Anhydrous polar aprotic solvents (DMF or THF) are used to enhance the nucleophilicity of the alkoxide and promote the Sₙ2 reaction.

  • Benzyl bromide is a reactive primary halide, which is ideal for Sₙ2 reactions and minimizes the competing E2 elimination pathway.

D. Visualization of Reaction Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol This compound Alkoxide Sodium 2-cyclohexyl-2-methylpropoxide Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Deprotonation Solvent1 Anhydrous DMF or THF Solvent1->Alkoxide Deprotonation Ether Benzyl 2-cyclohexyl-2-methylpropyl Ether Alkoxide->Ether Nucleophilic Attack Alkyl_Halide Benzyl Bromide Alkyl_Halide->Ether Nucleophilic Attack

Caption: Workflow for Williamson ether synthesis.

IV. Acid-Catalyzed Dehydration: A Potential Side-Reaction and Synthetic Route

While often an undesired side reaction, the acid-catalyzed dehydration of this compound can also be a viable route to alkenes. Due to the neopentyl-like structure, this reaction proceeds via a carbocation rearrangement.

A. Mechanistic Considerations and Solvent Effects

The dehydration of primary alcohols typically proceeds through an E2 mechanism. However, for neopentyl-type alcohols, an E1-like mechanism involving a carbocation rearrangement is observed.[8] Protonation of the hydroxyl group followed by loss of water would lead to a highly unstable primary carbocation. Instead, a concerted loss of water with a 1,2-hydride or 1,2-alkyl shift occurs to form a more stable tertiary carbocation, which then eliminates a proton to form the alkene products.

The reaction is typically carried out with strong, non-nucleophilic acids like sulfuric acid or phosphoric acid, often at elevated temperatures. The use of a solvent is not always necessary, as the acid itself can act as the reaction medium. If a solvent is used, it should be a high-boiling, non-coordinating solvent.

V. Conclusion

The judicious selection of solvents is a critical parameter for controlling the outcome of reactions involving the sterically hindered primary alcohol, this compound. For oxidation, the choice of solvent can dictate the selectivity between aldehyde and carboxylic acid formation, with greener options like acetonitrile and solvent-free methods showing great promise. In esterification reactions, the choice between polar aprotic solvents for coupling reactions and non-polar azeotroping solvents for equilibrium-driven processes is key. For ether synthesis via the Williamson method, polar aprotic solvents are essential to promote the Sₙ2 pathway. By understanding the interplay between the substrate's steric properties, the reaction mechanism, and the solvent's physical and chemical characteristics, researchers can design more efficient, selective, and sustainable synthetic routes.

VI. References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by catalytic sodium hypochlorite. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405–6414. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Sheldon, R. A. (2000). Green, Catalytic Oxidation of Alcohols in Water. Science, 287(5458), 1636–1639.

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O₂. Angewandte Chemie International Edition, 43(26), 3400–3420.

  • Wikipedia contributors. (2023). Alcohol oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). A mild and efficient method for the synthesis of ethers by the reductive etherification of carbonyl compounds with alcohols. Tetrahedron Letters, 47(6), 877-880.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial-Scale Organic Chemistry in Nitromethane, a Green and Underutilized Solvent. Organic Process Research & Development, 14(1), 245-251.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Calgary. (n.d.). Dehydration of ROH to C=C. Retrieved February 22, 2026, from [Link]

  • Stolle, A., Ondruschka, B., & Herrmann, W. A. (2011). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 7, 1594-1600. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from 2-Cyclohexyl-2-methylpropan-1-ol

[1][2]

Case Reference: CAS 62435-08-9 | Molecular Weight: 156.27 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely synthesizing 2-Cyclohexyl-2-methylpropan-1-ol via the reduction of a sterically hindered ester or acid (e.g., methyl 2-cyclohexyl-2-methylpropanoate) using Lithium Aluminum Hydride (LiAlH₄).[1][2]

Due to the gem-dimethyl substitution at the

  • Incomplete Reduction: Steric hindrance protects the carbonyl carbon, often leaving unreacted ester or aldehyde intermediates.

  • Aluminum Emulsions: The lipophilic nature of the cyclohexyl tail creates stubborn emulsions during aqueous workup.

  • Alkene Contamination: Competitive elimination reactions during synthesis can generate alkene by-products that are difficult to separate by standard distillation due to boiling point similarities.[1][2]

This guide provides a modular purification strategy designed to address these specific failure modes.

Module 1: Diagnostic Decision Matrix

Before proceeding, identify your primary impurity profile to select the correct workflow.[3]

PurificationLogicStartSTART: Analyze Crude Mixture(TLC / GC-MS / NMR)Check1Is the productcloudy or gelatinous?Start->Check1Check2Are there alkeneimpurities? (C=C peaks)Check1->Check2NoFieserProtocol A:Modified Fieser WorkupCheck1->FieserYes (Al salts)Check3Is there unreactedester/aldehyde?Check2->Check3NoArgentationProtocol B:AgNO3-Silica ChromatographyCheck2->ArgentationYesScavengeProtocol C:Chemical Scavenging/WashCheck3->ScavengeYesDistillProtocol D:High-Vac DistillationCheck3->DistillNoFieser->Check2Argentation->Check3Scavenge->DistillEndFinal Purity >98%Distill->EndPure Product

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profiling.

Module 2: Breaking the Aluminum Emulsion (Protocol A)

Issue: The crude reaction mixture is a gray/white viscous gel. Cause: Aluminum hydroxide species coordinate with the alcohol's oxygen and the cyclohexyl ring, forming a stable emulsion that traps the product. Solution: The Fieser Workup is superior to acid quenching for this substrate because it produces a granular, filterable precipitate rather than a slime.

Standard Operating Procedure (Fieser Method)

Assumes 1.0 g of LiAlH₄ was used in the reaction.

  • Cool: Chill the reaction mixture (in ether or THF) to 0°C. High agitation is critical.

  • Stepwise Addition: Add the following reagents slowly in strict order:

    • 1.0 mL Water: Quenches active hydride.[1][2] (Caution: H₂ evolution).[2][4]

    • 1.0 mL 15% NaOH (aq): Solubilizes aluminum salts as aluminates.[2]

    • 3.0 mL Water: Precipitates the aluminum as a granular white solid.

  • Maturation: Warm to room temperature and stir vigorously for 15–30 minutes. The gray gel must turn into a white, sand-like powder.[2]

  • Filtration: Add anhydrous MgSO₄ to dry the solvent, then filter through a sintered glass funnel.

  • Wash: Rinse the filter cake with copious diethyl ether. The bulky product often adheres to the aluminum salts; thorough washing is mandatory to recover yield [1].

Module 3: Removing Alkene Impurities (Protocol B)

Issue: GC-MS shows impurities with M-2 or M-18 mass units (dehydration products) that co-elute with the product. Cause: Steric crowding can favor elimination over substitution/reduction.[1][2] Alkenes and the target alcohol have very similar boiling points and polarity on standard silica. Solution: Argentation Chromatography (Silver Nitrate Impregnated Silica).[2] The Ag⁺ ions form reversible

5
Preparation of 10% AgNO₃/Silica Gel
  • Dissolve 5 g of Silver Nitrate (AgNO₃) in 50 mL of acetonitrile (or water/methanol mix).

  • Add 45 g of Silica Gel (230–400 mesh).

  • Evaporate the solvent on a rotary evaporator (shield from light using aluminum foil) until a free-flowing powder is obtained.

  • Dry in a vacuum oven at 60°C for 2 hours.

Chromatography Conditions
ParameterSetting
Stationary Phase 10% AgNO₃-Impregnated Silica
Mobile Phase Hexanes : Ethyl Acetate (Gradient 95:5 → 80:[1][2]20)
Loading 1:50 (Sample : Silica)
Detection KMnO₄ stain (Alkenes stain brown instantly; Alcohol stains slowly)

Result: The saturated alcohol (this compound) will elute first.[1][2] The alkene impurities will be strongly retained by the silver ions and elute much later [3].

Module 4: Final Polishing (Protocol C & D)
Scavenging Unreacted Esters (Protocol C)

If the IR spectrum shows a carbonyl stretch (~1735 cm⁻¹), unreacted ester is present.

  • The Fix: Dissolve the crude oil in THF/MeOH (1:1) and treat with 1.0 M LiOH (aq) at room temperature for 2 hours.

  • Workup: Dilute with water and extract with ether.[1][2] The unreacted ester is hydrolyzed to the acid, which remains in the aqueous base layer. The alcohol extracts into the organic layer.

Vacuum Distillation (Protocol D)

Due to the high molecular weight and hydrogen bonding, the atmospheric boiling point is predicted to be >220°C, risking decomposition.

  • Apparatus: Short-path distillation head (Vigreux column not recommended due to viscosity).

  • Pressure: < 1.0 mmHg (High Vacuum) is required.[2]

  • Expected bp: ~95–105°C at 0.5 mmHg (Estimated based on structural analogs).[2]

  • Note: Warm the condenser water to 40°C. The product may be viscous or semi-solid; cold condenser water can cause it to freeze and block the path.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield after Filtration Product trapped in Al-salts.[1][2]Re-suspend the filter cake in refluxing ether or hot THF for 20 mins, then re-filter.
Product is Yellow/Orange Traces of conjugated impurities.[2]Treat with activated charcoal in refluxing hexane, filter, and recrystallize/distill.[2]
"Ghost" Peak in NMR (approx 3.6 ppm) THF complexation.[2]This alcohol complexes strongly with THF.[1][2] Dry under high vacuum (0.1 mmHg) at 60°C for 12 hours.
TLC Streaking Acidic residues.[1][2]Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.
References
  • Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, p. 581.[2] Wiley.[1][2] (Standard protocol for aluminate hydrolysis).

  • Williams, C. M., & Mander, L. N. (2001).[2] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General techniques for hindered alcohol purification).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Distillation of high-boiling alcohols).[1][2][6]

Optimizing hydrogenation conditions for high purity 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Hydrogenation Conditions for 2-Cyclohexyl-2-methylpropan-1-ol (CAS: 17293-55-9) Precursor: 2-Methyl-2-phenylpropan-1-ol (CAS: 100-86-7) Reaction Type: Heterogeneous Catalytic Hydrogenation (Aromatic Saturation)

Executive Dashboard: Process Parameters

Quick reference for optimized "Golden Batch" conditions based on steric constraints.

ParameterRecommended RangeCritical LimitRationale
Catalyst 5% Ru/Al₂O₃ or 5% Rh/C Avoid Pd/CRu and Rh prefer aromatic saturation; Pd risks hydrogenolysis.
Loading 2.0 – 5.0 wt% (dry basis)< 1.0 wt%High loading required to overcome steric hindrance of the gem-dimethyl group.
Pressure 40 – 60 bar (600–870 psi)< 30 barHigh pressure drives H₂ concentration to the catalyst surface, essential for hindered rings.
Temperature 70°C – 90°C> 110°CHigh temp increases rate but risks dehydration/hydrogenolysis of the primary alcohol.
Solvent 2-Propanol (IPA) or MethanolAvoid AcidicProtic solvents facilitate H-spillover; acidic media promote dehydration.
Time 6 – 12 Hours--Kinetic lag phase is common due to adsorption competition.

Diagnostic Module: Troubleshooting & Optimization

Issue A: The reaction stalls at 60-70% conversion. Why?

Diagnosis: Steric Exclusion & Catalyst Poisoning. The gem-dimethyl group at the C2 position creates significant steric bulk, preventing the phenyl ring from lying flat (flat-adsorption) on the metal surface, which is the required geometry for hydrogenation.

Technical Solution:

  • Increase H₂ Pressure: Unlike simple toluene hydrogenation, this molecule requires higher pressure (50+ bar) to force surface adsorption against the steric gradient.

  • Switch Catalyst Support: If using Carbon (C), switch to Alumina (Al₂O₃) . Carbon supports can sometimes sequester bulky molecules in micropores where H₂ diffusion is limited. Alumina generally offers better pore accessibility for hindered substrates [1].

  • Check for "Water Poisoning": If using Ruthenium (Ru), trace water is actually beneficial (promotes heterolytic H₂ cleavage). However, if the system is too dry, Ru activity drops. Add 1-2% v/v water to the solvent.

Issue B: I detect "2-cyclohexyl-2-methylpropane" (Loss of -OH).

Diagnosis: Hydrodeoxygenation (Hydrogenolysis).[1][2] While the neopentyl structure (quaternary C2) protects the alcohol from beta-elimination, the C-O bond can still be cleaved under harsh conditions or acidic active sites.

Technical Solution:

  • Eliminate Acidic Sites: Ensure your catalyst support is neutral or slightly basic. Acidic supports (like some unwashed carbons or silica-aluminas) catalyze the dehydration of the alcohol to an alkene, which is then rapidly hydrogenated to the alkane.

  • Lower Temperature: Hydrogenolysis has a higher activation energy than ring hydrogenation. Reducing temperature from 100°C to 75°C often shuts down the side reaction while maintaining ring saturation rates [2].

  • Change Metal: Palladium (Pd) is notorious for hydrogenolysis.[3] Switch to Rhodium (Rh) , which is highly selective for ring saturation without attacking C-O bonds [3].

Issue C: The product contains partially saturated intermediates (Cyclohexenes).

Diagnosis: Premature Desorption. The steric bulk destabilizes the adsorption of the partially hydrogenated intermediates (dienes/mono-enes), causing them to desorb before full saturation.

Technical Solution:

  • Run to "Hard" Completion: Do not stop the reaction when H₂ uptake slows. The final double bond saturation is the slowest step.

  • Use Rhodium (Rh): Rhodium is superior to Ruthenium for preventing the accumulation of cyclohexene intermediates because it binds the alkene intermediates more strongly [4].

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Impurity Logic

This flowchart maps the desired pathway against the critical failure modes (hydrogenolysis and dehydration).

ReactionPathway cluster_legend Pathway Legend Start Precursor (2-Methyl-2-phenylpropan-1-ol) Intermediate Intermediate (Cyclohexadiene/ene species) Start->Intermediate H2, Metal Cat (Fast Step) Impurity2 Impurity B (Dehydration Product) Start->Impurity2 Acidic Support (Dehydration) Product Target Product (this compound) Intermediate->Product H2, Metal Cat (Slow Step - Steric Hindrance) Impurity1 Impurity A (Alkane: 2-Cyclohexyl-2-methylpropane) Product->Impurity1 Pd Catalyst / High Temp (Hydrogenolysis) Impurity2->Impurity1 Rapid Hydrogenation key1 Blue: Starting Material key2 Green: Desired Product key3 Red: Critical Impurities

Caption: Kinetic pathway showing the bottleneck at the intermediate stage and the diversion routes leading to deoxygenated impurities.

Diagram 2: Troubleshooting Decision Tree

Logic flow for correcting experimental deviations.

Troubleshooting Problem Identify Problem LowConv Low Conversion (<80%) Problem->LowConv Impurity High Impurities (Loss of -OH) Problem->Impurity CheckPress Is Pressure > 40 bar? LowConv->CheckPress CheckMetal Is Catalyst Pd? Impurity->CheckMetal PressNo Increase Pressure (Required for sterics) CheckPress->PressNo No PressYes Check Catalyst CheckPress->PressYes Yes SwitchRu Switch to Ru/Al2O3 (Higher Activity) PressYes->SwitchRu MetalYes Switch to Rh or Ru (Pd causes hydrogenolysis) CheckMetal->MetalYes Yes MetalNo Check Support Acidity CheckMetal->MetalNo No AcidCheck Is Support Acidic? (e.g., unwashed C) MetalNo->AcidCheck SwitchNeut Switch to Neutral Alumina or add trace NaOH AcidCheck->SwitchNeut

Caption: Step-by-step logic for diagnosing stalled reactions or impurity profiles.

Standard Operating Protocol (SOP)

Objective: Synthesis of >99% purity this compound.

Reagents:

  • Substrate: 2-Methyl-2-phenylpropan-1-ol (1.0 equiv).

  • Catalyst: 5% Ru/Al₂O₃ (reduced, dry powder). Loading: 3 wt% relative to substrate.

  • Solvent: 2-Propanol (HPLC Grade). Concentration: 0.5 M.

Procedure:

  • Loading: Charge the high-pressure autoclave with the substrate and solvent. Add the catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Purging: Seal the reactor. Purge with N₂ (3x 10 bar) followed by H₂ (3x 10 bar) to remove oxygen.

  • Pressurization: Charge H₂ to 50 bar (725 psi) .

  • Heating: Heat the mixture to 80°C with vigorous stirring (>1000 rpm). Note: Stirring is critical to eliminate gas-liquid mass transfer limitations.

  • Reaction: Monitor H₂ uptake. The reaction is complete when uptake plateaus and remains flat for 60 minutes.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (or sintered glass) under inert gas (Ru residues can be pyrophoric).

  • Purification: Concentrate the filtrate. If purity is <99%, distill under reduced pressure. The cyclohexyl product has a slightly lower boiling point than the aromatic precursor.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on hydrogenolysis mechanisms).
  • Maegawa, T., et al. (2007). "Efficient and General Method for the Hydrogenation of Aromatic Compounds using Rh/C under Mild Conditions". Chemistry – A European Journal.

  • Fache, F., et al. (2015). "Hydrogenation of phenols and polycyclic aromatic hydrocarbons". Topics in Catalysis.

  • Study.com. (n.d.). "Hydrogenation of 2-methylpropanal". (Background on precursor nomenclature).

Sources

Minimizing side reactions during the oxidation of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: OX-NEO-2CY Subject: Minimizing side reactions during the oxidation of sterically hindered neopentyl alcohols. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are working with 2-Cyclohexyl-2-methylpropan-1-ol , a classic "neopentyl-type" alcohol. While primary, the


-position is a quaternary center bearing a cyclohexyl group and two methyl groups.

The Critical Constraint: This substrate is a "kinetic trap." The steric bulk hinders nucleophilic attack on the oxidant, while the quaternary center makes the system highly susceptible to Wagner-Meerwein rearrangements under acidic conditions. Standard oxidations (Jones, Chromic Acid) will likely result in a complex mixture of rearranged alkenes and ketones rather than your desired aldehyde or acid.

This guide provides the mechanistic insight and validated protocols to navigate these specific structural hazards.

Module 1: Critical Mechanism Analysis (The "Why")

Before attempting the reaction, you must understand the primary failure mode.

The Neopentyl Rearrangement Trap

In acidic media (e.g., Jones Reagent, unbuffered Pyridinium Chlorochromate), the hydroxyl group is protonated and lost as water. This generates a primary carbocation, which is highly unstable. To stabilize, the adjacent quaternary center shifts a substituent.

Migratory Aptitude: In this specific substrate, the cyclohexyl group has a higher migratory aptitude than the methyl groups due to its ability to better stabilize the developing positive charge and relief of steric strain.

The Pathway:

  • Protonation/Activation of Alcohol.[1]

  • Formation of incipient primary carbocation.

  • 1,2-Cyclohexyl shift (Irreversible).

  • Formation of a tertiary carbocation.

  • Elimination to form alkenes (major byproduct).

NeopentylRearrangement cluster_0 The Acid Trap (Avoid) Start Substrate (Neopentyl Alcohol) Protonated Protonated Intermediate Start->Protonated + H+ Carbocation1 Primary Carbocation (Unstable) Protonated->Carbocation1 - H2O Carbocation3 Tertiary Carbocation (Stable) Carbocation1->Carbocation3 1,2-Cyclohexyl Shift Product Rearranged Alkenes (Trash) Carbocation3->Product - H+

Figure 1: The Wagner-Meerwein rearrangement pathway triggered by acidic oxidants.

Module 2: Troubleshooting & Reagent Selection

User Question: "I used Jones reagent and got a mixture of oil that smells like terpenes. What happened?" Scientist Answer: You triggered the rearrangement described above. The "terpene" smell is likely the rearranged alkenes. Immediate Action: Stop using Chromium(VI) based reagents. Switch to non-acidic, mechanistic pathways.

User Question: "I need the Aldehyde. Can I use Swern?" Scientist Answer: Yes, but with caution. Swern (DMSO/Oxalyl Chloride) is effective but requires strict temperature control (-78°C). If the temperature rises before the base (Et3N) is added, the intermediate alkoxysulfonium ion can decompose or rearrange.

  • Recommendation: Dess-Martin Periodinane (DMP) is superior for this substrate. It operates at room temperature, neutral pH, and avoids the "free carbocation" character entirely.

User Question: "I need the Carboxylic Acid. Can I just oxidize the aldehyde?" Scientist Answer: Yes, but do not use Ag2O or KMnO4 (too harsh/heterogeneous). Use the Pinnick Oxidation .[2][3] It is the gold standard for sterically hindered aldehydes because the active species (chlorous acid) is small and the conditions are mild.

Reagent Decision Matrix
FeatureJones / PCCSwernTEMPO (Catalytic)Dess-Martin (DMP)
Acidity High (Dangerous)Neutral (after base)Basic / BufferedNeutral
Rearrangement Risk High LowVery LowLowest
Steric Tolerance LowModerateModerateHigh
Scalability Poor (Toxic Cr)Difficult (Cryogenic)ExcellentModerate (Cost)
Recommendation FORBIDDEN AlternativeRecommended (Green) Best for Lab Scale
Module 3: Optimized Protocols
Protocol A: Synthesis of the Aldehyde (Target: 2-Cyclohexyl-2-methylpropanal)

Method: Dess-Martin Periodinane (DMP)[4]

Why this works: DMP acts as a chemical oxidant that undergoes ligand exchange with the alcohol.[5] The bulky periodinane accommodates the neopentyl sterics, and the mechanism involves an intramolecular proton removal, preventing carbocation formation.

Reagents:

  • Substrate: 1.0 equiv

  • Dess-Martin Periodinane: 1.2 equiv

  • Solvent: Dichloromethane (DCM) - Must be wet (see note) or add 1.0 equiv water.

  • Workup: Na2S2O3 (Thiosulfate) + NaHCO3.

Step-by-Step:

  • Preparation: Dissolve this compound (1.0 equiv) in DCM (0.1 M concentration).

  • Water Addition (Crucial): DMP oxidation is accelerated by water. Add exactly 1.0 equivalent of water to the reaction mixture. Note: Completely anhydrous conditions often lead to sluggish reactions with hindered alcohols.

  • Oxidant Addition: Add DMP (1.2 equiv) in one portion at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir at RT. Monitor by TLC/GC. Expect 1-3 hours.

  • Quench: Dilute with ether. Add a 1:1 mixture of sat. aq. NaHCO3 and 10% Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract, dry (MgSO4), and concentrate.

Protocol B: Synthesis of the Carboxylic Acid (Target: 2-Cyclohexyl-2-methylpropanoic acid)

Method: Two-Step Sequence (DMP


 Pinnick)

Why this works: Direct oxidation to acid often requires harsh conditions. The Pinnick oxidation (NaClO2) is specific to aldehydes and tolerates the bulky quaternary center adjacent to the carbonyl.

Step 1: Generate Aldehyde using Protocol A (do not purify extensively; a simple workup/plug filtration is sufficient).

Step 2: Pinnick Oxidation [1][6]

  • Solvent System: Dissolve the crude aldehyde in

    
    -Butanol/Water (3:1 ratio). The 
    
    
    
    -BuOH helps solubilize the lipophilic cyclohexyl group.
  • Scavenger: Add 2-methyl-2-butene (5.0 equiv). Critical: This scavenges the HOCl byproduct which would otherwise chlorinate your cyclohexyl ring or react with the aldehyde.

  • Buffer: Add NaH2PO4 (2.0 equiv) to buffer the pH to ~3.5.

  • Oxidant: Add Sodium Chlorite (NaClO2, 2.0 equiv) portion-wise at 0°C.

  • Reaction: Warm to RT and stir. Reaction is usually rapid (30-60 mins).

  • Workup: Acidify to pH 2 with 1N HCl, extract with EtOAc. The product is usually pure enough for use.

Workflow Input Substrate: This compound Decision Target Product? Input->Decision AldehydePath Protocol A: Dess-Martin Periodinane (DCM, 1 eq H2O) Decision->AldehydePath Aldehyde Decision->AldehydePath Acid (Step 1) Aldehyde Product: Aldehyde AldehydePath->Aldehyde AcidPath Protocol B: Pinnick Oxidation (NaClO2, 2-methyl-2-butene) Acid Product: Carboxylic Acid AcidPath->Acid Aldehyde->AcidPath Step 2

Figure 2: Recommended synthetic workflow for hindered neopentyl alcohols.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use TEMPO/Bleach (Anelli Protocol) for the acid? A: Yes, TEMPO (cat) / NaOCl (stoich) / NaClO2 is a viable "green" alternative. However, with sterically hindered alcohols, the formation of the bulky N-oxoammonium intermediate can sometimes be the rate-limiting step, leading to incomplete conversion. If you observe slow kinetics, switch to AZADO or ABNO (less sterically hindered nitroxyl radicals) instead of TEMPO.

Q: Why is 2-methyl-2-butene necessary in the Pinnick oxidation? A: The reaction produces Hypochlorous Acid (HOCl) as a byproduct. HOCl is a potent chlorinating agent. Without the scavenger, HOCl can react with the electron-rich C-H bonds of your cyclohexyl ring or cause over-oxidation. The alkene sacrifices itself to form a chlorohydrin, protecting your substrate.

Q: I see a small amount of ester in my crude acid. Why? A: If you have unreacted alcohol remaining when the acid begins to form, the acidic conditions (even mild ones) can catalyze esterification between your product and starting material. Prevention: Ensure 100% conversion of alcohol to aldehyde before starting the Pinnick oxidation.

References
  • Dess-Martin Periodinane (Mechanism & Scope): Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols."[5] Journal of the American Chemical Society, 1991 , 113, 7277–7287.[7] [Link]

  • Pinnick Oxidation (Protocol & Scavengers): Balbs, M.; Furstner, A. "Pinnick Oxidation." in Encyclopedia of Reagents for Organic Synthesis, 2001 . Original Context: Kraus, G. A.; Taschner, M. J. "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system." The Journal of Organic Chemistry, 1980 , 45, 1175–1176. [Link]

  • TEMPO Oxidation (Steric Considerations): Shibuya, M.; Tomizawa, M.; Suzuki, I.; Iwabuchi, Y. "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols."[8] Journal of the American Chemical Society, 2006 , 128, 8412–8413. [Link]

  • Wagner-Meerwein Rearrangements in Neopentyl Systems: Whitmore, F. C. "The common basis of intramolecular rearrangements." Journal of the American Chemical Society, 1932 , 54, 3274–3283. [Link]

Sources

Separation of 2-Cyclohexyl-2-methylpropan-1-ol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are likely attempting to isolate 2-Cyclohexyl-2-methylpropan-1-ol following the reduction of its corresponding ester (e.g., methyl 2-cyclohexyl-2-methylpropanoate) or the hydroboration of 2-cyclohexyl-2-methylprop-1-ene.[1]

The Trap: The most common failure point with this molecule is detection, not separation . This molecule possesses a cyclohexyl ring and a saturated alkyl chain.[1] It lacks a chromophore (conjugated


-system).[1] Standard UV detection (254 nm) will show nothing , leading researchers to erroneously believe the reaction failed or the column yielded no product.

Physicochemical Profile:

Property Value (Approx.) Implication for Separation
Boiling Point ~215–225°C (atm) Too high for simple distillation; requires high vacuum (<1 mmHg).[1]
LogP ~3.5 (Lipophilic) Soluble in Hexanes/Ether; insoluble in water.
UV Absorbance None UV detectors are useless.[1] Refractive Index (RI) or Staining is mandatory.

| Sterics | Quaternary


-carbon | Hydroxyl group is primary but sterically crowded.[1] |

Diagnostic Phase: "I Can't See My Product"

Before attempting separation, you must validate your detection method. If you are relying on a UV lamp, stop immediately.

Troubleshooting Step 1: Visualization

Q: How do I visualize the alcohol on TLC if UV fails? A: You must use a destructive stain. The lack of conjugation means the molecule is invisible to fluorescence quenching.

  • Primary Recommendation: Phosphomolybdic Acid (PMA) .[1][2][3]

    • Why: PMA is a universal stain for alcohols and lipids.[1] It oxidizes the alcohol and reduces Molybdenum, creating deep blue/green spots on a light green background.

    • Protocol: Dip plate

      
       Heat with heat gun until spots appear.[1][2] Do not overheat (background darkens).[1]
      
  • Secondary Recommendation: Vanillin or p-Anisaldehyde .[1]

    • Why: Excellent for distinguishing the alcohol (often blue/purple) from the starting ester (often faint pink/grey).

  • Alternative: Iodine Chamber .[1]

    • Why: Reversible.[1] Cyclohexyl groups absorb iodine vapor well (brown spots).

Troubleshooting Step 2: The "Ghost" Impurity

Q: My NMR shows a mixture, but TLC looks like a single spot. Why? A: The starting material (likely the methyl ester) and the product (alcohol) are both lipophilic.

  • The Issue: On standard Silica Gel (Hexane/EtOAc), the alcohol may "tail" due to hydrogen bonding with silanols, overlapping with the ester.

  • The Fix: Run TLC with 100% Dichloromethane (DCM) first. If they co-elute, switch to 10% Diethyl Ether in Hexane . Ether is a better H-bond acceptor than EtOAc and often sharpens alcohol peaks.[1]

Separation Protocols

Method A: The "Chemical Rescue" (Recommended for Ester Impurities)

Best for: Removing unreacted starting ester when the reaction conversion is <90%.

The Logic: Separation by chromatography is difficult because the quaternary center makes both the ester and alcohol behave similarly in lipophilic phases. Instead of physical separation, use chemical differentiation . We will hydrolyze the ester into a water-soluble carboxylate salt, leaving the alcohol untouched.

Protocol:

  • Dissolution: Dissolve the crude mixture in THF/Methanol (1:1).

  • Saponification: Add 5 equivalents of NaOH (aq, 4M) .

  • Reflux: Heat to reflux for 6–12 hours.

    • Critical Note: The starting ester has a quaternary center (

      
      -gem-dimethyl/cyclohexyl).[1] Steric hindrance makes hydrolysis extremely slow  at room temperature.[1] Vigorous heating is required.[1][2]
      
  • Workup:

    • Cool the mixture.

    • Do NOT acidify yet.

    • Extract with Diethyl Ether (

      
      ).
      
      • Organic Layer: Contains your pure Alcohol .[1]

      • Aqueous Layer: Contains the hydrolyzed Acid Salt (impurity).

  • Wash: Wash the ether layer with brine, dry over MgSO

    
    , and concentrate.
    
Method B: Flash Chromatography (For High Purity)

Best for: Removing non-acidic impurities (alkenes, aldehydes) or when saponification is not viable.

The Logic: You must suppress the "tailing" of the hydroxyl group to get a sharp band that separates from the non-polar impurities.

Column Setup:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient: Hexanes

    
     10% EtOAc/Hexanes .[1]
    
  • Modifier: Add 1% Triethylamine (TEA) to the column during packing (optional but recommended if tailing is severe).

Visual Workflow (DOT Diagram):

PurificationLogic Start Crude Mixture Analysis ImpurityCheck Identify Major Impurity Start->ImpurityCheck Ester Unreacted Ester ImpurityCheck->Ester NMR/TLC confirms Ester Alkene Alkene (Precursor) ImpurityCheck->Alkene NMR confirms Alkene Decision Select Method Ester->Decision Alkene->Decision MethodA Method A: Chemical Rescue (Saponification) Decision->MethodA Ester > 10% MethodB Method B: Flash Chromatography (Silica Gel) Decision->MethodB High Purity Req / Low Impurity MethodC Method C: Vacuum Distillation (Kugelrohr) Decision->MethodC Large Scale (>10g) Result Pure this compound MethodA->Result Acid stays in Aqueous Alcohol in Organic MethodB->Result Alkene elutes first Alcohol elutes later

Caption: Decision matrix for selecting the optimal purification route based on impurity type and scale.

Distillation Guide (Scalable Approach)

If you are working on a scale >10g, chromatography becomes expensive. Distillation is viable but requires high vacuum due to the molecular weight and hydrogen bonding.

Boiling Point Estimation:

  • Atmospheric: ~220°C (Decomposition risk).[1]

  • High Vacuum (0.5 mmHg): ~85–95°C.[1]

Protocol:

  • Use a Kugelrohr apparatus for small scales (<5g) or a Vigreux column for larger scales.[1]

  • Azeotrope Warning: Cyclohexyl derivatives often form azeotropes with their esters.[1] If the boiling points are within 10°C, distillation will fail to separate them cleanly.

    • Action: Check Refractive Index (RI) of fractions.

    • Pure Alcohol RI

      
       1.46–1.48 (estimate based on analogs).
      
    • Ester RI will typically be lower.[1]

Frequently Asked Questions (FAQ)

Q: Can I use UV detection if I derivatize the alcohol? A: Yes. If you are struggling to track the compound, react a small aliquot with Benzoyl Chloride or p-Nitrobenzoyl Chloride . This adds a UV-active chromophore, allowing you to track the derivative by TLC (UV 254) to locate the alcohol's position, then correlate it back to the un-derivatized plate.

Q: The product is solidifying in the column. What do I do? A: this compound is likely a waxy solid or viscous oil at room temperature.[1]

  • Fix: Use a "Dry Load" technique. Dissolve the crude in DCM, mix with silica, evaporate to a dry powder, and load this powder onto the column. Do not try to load a viscous liquid directly.[1]

Q: I tried saponification (Method A) but the ester didn't disappear. A: You likely didn't heat it enough. The quaternary carbon next to the ester carbonyl acts as a "shield," blocking the hydroxide ion.

  • Fix: Switch solvent to Ethylene Glycol and heat to 120°C with KOH (high-boiling solvent protocol), or use LiOH in aqueous THF in a sealed pressure tube at 80°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aliphatic alcohols and removing ester impurities).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational protocols for saponification of hindered esters).

  • Reich, H. J. (2024). Bordwell pKa Table and TLC Stain Recipes. University of Wisconsin-Madison.[1] (Source for PMA and Vanillin stain preparation).

  • PubChem. (2024).[1] Compound Summary: this compound.[1][4][5] National Library of Medicine.[1] (Structural and property verification).

Sources

Addressing solubility challenges of 2-Cyclohexyl-2-methylpropan-1-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide for Aqueous Applications

Status: Active Compound ID: 2-Cyclohexyl-2-methylpropan-1-ol (CAS: 62435-08-9) Physicochemical Profile: Lipophilic (LogP ~3.5), Low Aqueous Solubility (<100 mg/L estimated).

Technical Profile & Core Challenges

Welcome to the technical support hub for This compound . As a researcher, you are likely encountering difficulties introducing this lipophilic alcohol into aqueous buffers for biological assays or formulation studies.

This molecule features a bulky hydrophobic cyclohexyl-methyl moiety attached to a primary alcohol. With a calculated LogP of approximately 3.5, it sits in the "solubility dead zone" for many standard assays: too hydrophobic to dissolve freely in water, yet not lipophilic enough to be completely retained by standard lipid carriers without leakage.

The "Crash-Out" Phenomenon: The most common failure mode is solvent shock precipitation . When a concentrated stock (in DMSO or Ethanol) is spiked directly into an aqueous buffer, the organic solvent diffuses away rapidly, leaving the hydrophobic alcohol molecules stranded. These molecules aggregate into micro-droplets or crystals (the "Ouzo effect"), leading to:

  • Turbidity: Visible cloudiness.

  • Dosage Error: The actual concentration in solution is a fraction of the calculated value.

  • Assay Noise: Aggregates can scatter light (interfering with optical density readings) or non-specifically bind to proteins.

Troubleshooting Guide (Q&A)

Issue 1: "I see a white cloud/precipitate immediately upon adding the stock solution to my media."

Diagnosis: Kinetic Precipitation (The Ouzo Effect). Root Cause: Rapid change in solvent polarity caused by single-step high-dilution (e.g., 1:1000 dilution of 100% DMSO stock directly into water).

Solution: The "Step-Down" Dilution Protocol Do not jump from 100% organic to 100% aqueous in one step.

  • Prepare Stock: 100 mM in DMSO (anhydrous).

  • Intermediate Step: Dilute the stock 1:10 into a compatible co-solvent/surfactant mix (e.g., PEG-400 or Ethanol with 0.1% Tween-80).

  • Final Dilution: Slowly add this intermediate solution to your vortexing aqueous buffer.

Issue 2: "My IC50/EC50 values shift significantly between experiments."

Diagnosis: Non-Specific Binding (NSB) & Loss to Plasticware. Root Cause: With a LogP of 3.5, this compound will partition into polypropylene (PP) pipette tips, polystyrene (PS) plates, and tubing.

Solution: Material Awareness & Saturation

  • Switch Materials: Use Low-Retention pipette tips and Glass-coated or Polycarbonate plates where possible. Avoid standard polystyrene if the assay allows.

  • Pre-Saturate: If using tubing (e.g., in flow cytometry or perfusion), run a "sacrificial" sample of the compound through the system for 10 minutes before your actual experiment to saturate binding sites.

  • Reference: Compounds with LogP > 3 can lose up to 50% of their effective concentration to plasticware within 30 minutes (Di & Kerns, 2016).

Issue 3: "I need a high concentration (10 mM) in water for a stock solution."

Diagnosis: Thermodynamic Solubility Limit. Root Cause: The intrinsic solubility of this compound in pure water is likely below 1 mM. Forcing 10 mM is physically impossible without a carrier system.

Solution: Carrier Formulation You must use a solubilizing excipient.

  • Cyclodextrins: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of β-cyclodextrin is well-suited for cyclohexyl rings.

    • Protocol: Dissolve 20% (w/v) HP-β-CD in water. Add your compound to this vehicle with vigorous stirring (or sonication) for 4-24 hours. Filter sterilize (0.22 µm).

  • Emulsion: If the assay tolerates lipids, formulate as a nano-emulsion using a phospholipid base.

Validated Experimental Protocols

Protocol A: Solubility Screen (The "Cloud Point" Test)

Use this to determine the maximum stable concentration in your specific assay buffer.

Materials:

  • 100 mM Stock of this compound in DMSO.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • 96-well clear plate (UV-transparent).

  • Plate reader (Absorbance at 600 nm).

Workflow:

  • Prepare Dilutions: Create a dilution series of the compound in DMSO (e.g., 100, 50, 25, 12.5, 6.25 mM).

  • Spike: Add 2 µL of each DMSO dilution to 198 µL of Assay Buffer in the plate (1% DMSO final).

  • Mix: Shake plate for 30 seconds.

  • Read: Measure OD600 immediately.

  • Interpret: A sharp rise in OD600 indicates the Solubility Limit (precipitation onset). Stay 2x below this concentration for robust assays.

Protocol B: Preparation of 10 mM Stock using HP-β-Cyclodextrin

Ideal for animal studies or cell assays sensitive to DMSO.

  • Vehicle Prep: Dissolve 4.0 g of 2-Hydroxypropyl-β-cyclodextrin in 20 mL of Milli-Q water (20% w/v).

  • Addition: Add 31.2 mg (approx. 35 µL) of this compound slowly to the vehicle while stirring.

  • Equilibration: Stir vigorously at Room Temperature for 24 hours. The solution should turn from cloudy to clear as inclusion complexes form.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter to remove any un-dissolved oil droplets.

  • Verification: Verify concentration via HPLC if precise dosing is critical.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target concentration and assay tolerance.

Solubility_Workflow Start Start: Define Target Concentration [C] Check_Sol Is [C] > 100 µM? Start->Check_Sol Low_Conc Standard Dilution (Keep DMSO < 0.5%) Check_Sol->Low_Conc No High_Conc Is Assay DMSO-Tolerant? Check_Sol->High_Conc Yes DMSO_Yes Cosolvent Method: DMSO + PEG400 High_Conc->DMSO_Yes Yes (Max 10%) DMSO_No Is [C] > 1 mM? High_Conc->DMSO_No No (Cells/In vivo) Extreme_Conc Cyclodextrin Complex (HP-β-CD) DMSO_No->Extreme_Conc Yes Med_Conc Surfactant Method: 0.1% Tween-80 DMSO_No->Med_Conc No

Caption: Decision tree for solubilizing this compound based on concentration requirements and assay compatibility.

Data Summary: Solubility Parameters

ParameterValue / DescriptionImplication
LogP (Calc) ~3.5High affinity for lipid membranes and plastics.
Aqueous Solubility < 100 mg/L (Est.)prone to precipitation above ~500 µM.
H-Bond Donors 1 (Hydroxyl)Limited interaction with water network.
Rec. Stock Solvent DMSO or EthanolStable at >100 mM.
Max Aqueous Stability ~24 hoursPrepare fresh; do not store diluted aqueous solutions.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Non-specific Binding). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Thermal stability issues of 2-Cyclohexyl-2-methylpropan-1-ol at high temperatures

[1]

Product: 2-Cyclohexyl-2-methylpropan-1-ol CAS: 29474-12-2 Synonyms:

1Application:1

Diagnostic Hub: What are you observing?

Issue A: "I see unexpected peaks (impurities) appearing during distillation."

Diagnosis: Wagner-Meerwein Rearrangement. You are likely observing the formation of alkene isomers (e.g., 2-methyl-1-cyclohexylprop-1-ene).[1]

  • Cause: This molecule is a "neopentyl-type" alcohol.[1][2] It possesses a quaternary carbon at the

    
    -position relative to the hydroxyl group. It cannot undergo simple dehydration because it lacks 
    
    
    -hydrogens.[1][3] Instead, under thermal stress or acidic catalysis, it undergoes a skeletal rearrangement to form stable tertiary alkenes.
  • Immediate Action: Neutralize the pot contents immediately. Even trace acidity from silica gel chromatography or unquenched reaction mixtures will catalyze this degradation at temperatures as low as 80°C.

Issue B: "The boiling point seems unstable or the head temperature fluctuates."

Diagnosis: Azeotrope Formation or Decomposition.

  • Cause: The degradation products (alkenes) have significantly lower boiling points than the parent alcohol. As they form in the pot, they break the vacuum equilibrium, causing "bumping" or rapid drops in head temperature followed by surges.

  • Immediate Action: Increase the vacuum (lower pressure) to reduce the pot temperature below 120°C.

Deep Dive: The Mechanism of Failure

To prevent degradation, you must understand the "Neopentyl Dilemma."

Standard primary alcohols dehydrate via E2 elimination.[4] This compound cannot do this because the adjacent carbon (C2) is quaternary—it has no protons to donate.

When heated (especially with trace acid), the molecule follows this pathway:

  • Protonation: The

    
     group accepts a proton.[1][4]
    
  • Ionization: Water leaves, creating a highly unstable Primary Carbocation .[1]

  • 1,2-Shift (The Critical Step): To stabilize, a group from the quaternary carbon migrates to the primary carbon. The Cyclohexyl group has a higher migratory aptitude than the methyl group (secondary vs. primary alkyl migration).

  • Elimination: The resulting stable Tertiary Carbocation loses a proton to form a Zaitsev-favored alkene.

Visualization: Thermal Degradation Pathway

Gcluster_0Critical Failure PointAlcoholThis compound(Stable Precursor)ProtonatedProtonated Species(-OH2+)Alcohol->ProtonatedTrace Acid + HeatPrimaryCatPrimary Carbocation(Highly Unstable)Protonated->PrimaryCat- H2OTertiaryCatTertiary Carbocation(Stabilized via 1,2-Shift)PrimaryCat->TertiaryCatWagner-MeerweinRearrangement(Cyclohexyl Migration)AlkeneAlkene Isomers(Degradation Product)TertiaryCat->Alkene- H+(Elimination)

Caption: The Wagner-Meerwein rearrangement pathway. Note that the primary carbocation is the kinetic bottleneck that requires thermal energy to overcome, leading to irreversible skeletal changes.

Prevention & Optimization Protocols

Protocol A: Neutralization Prior to Distillation (Mandatory)

Why: Even "neutral" silica or glass surfaces can act as Lewis acids at

1
  • Dilute: Dissolve crude material in a non-polar solvent (e.g., Hexane/Heptane).[1]

  • Wash: Perform a wash with 5%

    
     (aq) to remove trace acids.[1]
    
  • Buffer: If the material is sensitive, add 0.5% w/w solid Sodium Carbonate (

    
    )  or Triethanolamine (0.1%)  directly to the distillation pot.[1] This acts as a "proton sponge" during heating.
    
Protocol B: Thermal History Management

Why: Degradation is a function of Time

  • Limit Pot Temperature: Never exceed 140°C .

  • High Vacuum: Use a vacuum system capable of

    
    .
    
    • Target: Boiling point should be depressed to

      
      .[1]
      
  • Wiped Film Evaporation (WFE): For scale-up (>1kg), avoid batch distillation.[1] Use WFE to reduce residence time to seconds rather than hours.

Protocol C: Isothermal Stability Check (Self-Validation)

Before committing a large batch, validate stability:

  • Place 1g of sample in a sealed vial under Nitrogen.

  • Heat to target distillation temperature (e.g., 150°C) for 1 hour.

  • Analyze via GC-MS.[1]

  • Pass Criteria:

    
     increase in alkene peak area.
    

Data Specifications: Degradation Profile

The following table summarizes the physical changes indicating failure.

ParameterPure AlcoholDegraded Material (Rearranged)
Appearance Viscous, colorless liquidYellowing, lower viscosity
Odor Faint, alcoholicSharp, solvent-like (olefinic)
GC Retention Late eluting (Polar)Early eluting (Non-polar)
Boiling Point High (~230°C atm)Low (~170-190°C atm)
IR Spectrum Strong O-H stretch (

)
Appearance of C=C (

)

References

  • Mechanism of Neopentyl Rearrangement: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Wagner-Meerwein Rearrangements).

  • General Dehydration of Hindered Alcohols: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link][1]

  • Safety Data & Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18770528, this compound. Retrieved from [Link]

  • Distillation Safety: American Chemical Society. Distillation Hazards and Safety. ACS Chemical Health & Safety Resources. [Link][1]

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Cyclohexyl-2-methylpropan-1-ol (C₁₀H₂₀O, MW 156.27). As a primary alcohol with a quaternary alpha-carbon, this molecule presents a unique fragmentation signature distinct from its tertiary isomers and homologous fragrance ingredients (e.g., Coranol).

This document contrasts the subject molecule with its primary structural isomer, 1-Cyclohexyl-2-methylpropan-2-ol , and evaluates the utility of TMS derivatization as a validation strategy. The goal is to equip researchers with the diagnostic criteria necessary to confidently identify this compound in complex matrices such as metabolic studies or fragrance formulations.

Structural Characterization & Methodology

The Analyte: this compound[1]
  • IUPAC Name: this compound

  • CAS Number: 62435-08-9

  • Molecular Formula: C₁₀H₂₀O

  • Molecular Weight: 156.27 Da

  • Structure: A primary alcohol group (-CH₂OH) attached to a quaternary carbon (C2). The C2 position bears two methyl groups and one cyclohexyl ring.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described, the following standard EI-GCMS protocol is recommended. This protocol ensures reproducible ionization energy and transmission.

ParameterSettingRationale
Ion Source Electron Ionization (EI)Standardizes fragmentation for library comparison (NIST/Wiley).
Electron Energy 70 eVOptimal energy for reproducible fragmentation patterns.
Source Temp 230 °CPrevents condensation of high-boiling alcohols; minimizes thermal degradation.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar stationary phase ensures separation based on boiling point/polarity.
Inlet Temp 250 °CEnsures rapid volatilization without pyrolysis.
Scan Range m/z 30 – 300Captures low mass diagnostic ions (m/z 31) and molecular ions.

Fragmentation Mechanism: Deep Dive

The fragmentation of this compound is governed by the stability of the carbocations formed after alpha-cleavage and the inherent weakness of the bonds surrounding the quaternary center.

Primary Pathway: Alpha-Cleavage

As a primary alcohol, the most characteristic fragmentation is the cleavage of the C1–C2 bond.

  • Mechanism: The radical cation splits to release the largest stable alkyl group or form the resonance-stabilized oxonium ion.

  • Diagnostic Ion (m/z 31): The formation of the hydroxymethyl cation (CH₂=OH⁺ ) is the hallmark of primary alcohols. While often abundant, its intensity can be suppressed by the stability of the competing carbocation.

  • Competing Carbocation (m/z 125): Cleavage can also retain the charge on the quaternary carbon, generating the [Cyclohexyl-C(Me)₂]⁺ tertiary carbocation.

    • Calculation: Molecular Weight (156) – CH₂OH (31) = m/z 125 .

    • Significance: This ion is expected to be a major peak due to the high stability of the tertiary center adjacent to a cyclohexyl ring.

Secondary Pathways
  • Loss of Methyl (m/z 141): Loss of a methyl group from the quaternary C2 position.

    • Calculation: 156 – 15 = m/z 141 .

    • Mechanism: Forms a tertiary carbocation stabilized by the cyclohexyl ring and the hydroxymethyl group.

  • Dehydration (m/z 138): Thermal or EI-induced loss of water (M – 18).

    • Mechanism: 1,4-elimination involving a hydrogen from the cyclohexyl ring or methyl groups.

  • Cyclohexyl Ring Fragmentation (m/z 83, 55):

    • m/z 83: The cyclohexyl cation (C₆H₁₁⁺), formed by breaking the C2–Ring bond.

    • m/z 55: A characteristic fragment (C₄H₇⁺) resulting from the ring opening of the cyclohexyl moiety.

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) [C10H20O]+ m/z 156 Alpha1 Alpha Cleavage A [CH2=OH]+ m/z 31 M->Alpha1 C1-C2 Bond Break Alpha2 Alpha Cleavage B [C(Me)2(Cy)]+ m/z 125 M->Alpha2 C1-C2 Bond Break (Tertiary Cation) MeLoss Methyl Loss [M - CH3]+ m/z 141 M->MeLoss Loss of Methyl WaterLoss Dehydration [M - H2O]+ m/z 138 M->WaterLoss -H2O CyCat Cyclohexyl Cation [C6H11]+ m/z 83 Alpha2->CyCat Inductive Cleavage RingFrag Ring Fragment [C4H7]+ m/z 55 CyCat->RingFrag Ring Opening

Figure 1: Fragmentation tree for this compound showing competitive alpha-cleavage pathways.

Comparative Analysis: Product vs. Alternatives

Distinguishing this compound from its structural isomers is critical in drug metabolism and impurity profiling. The most common confusion arises with its tertiary isomer, 1-Cyclohexyl-2-methylpropan-2-ol .

Comparison with Isomer (1-Cyclohexyl-2-methylpropan-2-ol)
FeatureThis compound (Subject)1-Cyclohexyl-2-methylpropan-2-ol (Alternative)
Alcohol Class PrimaryTertiary
Structure (CH₃)₂(Cy)C–CH₂OHCy–CH₂–C(OH)(CH₃)₂
Base Peak m/z 31 (CH₂OH⁺) or m/z 125 m/z 59 (Hydroxy-isopropyl cation)
Key Mechanism Alpha-cleavage yields m/z 31Alpha-cleavage loses largest group (Cy-CH₂)
Molecular Ion Very weak / AbsentAbsent (Rapid dehydration/cleavage)
M-15 (Methyl Loss) m/z 141 (Moderate)m/z 141 (Strong, forms stable cation)

Diagnostic Rule:

  • If the spectrum shows a dominant m/z 59 [(CH₃)₂C=OH]⁺, the analyte is the Tertiary isomer.

  • If the spectrum shows m/z 31 and a strong m/z 125 , the analyte is the Primary isomer (Subject).

Comparison with TMS Derivative (Validation Method)

When native alcohol identification is ambiguous, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) provides a definitive confirmation.

  • Derivatized Product: 2-Cyclohexyl-2-methylpropoxy-trimethylsilane

  • Molecular Weight: 228.45 Da

ParameterNative AlcoholTMS Derivative
Diagnostic Ion m/z 31 (Non-specific low mass)m/z 103 (CH₂=O⁺-SiMe₃)
High Mass Ion m/z 125 (Carbocation)m/z 213 (M - 15)
Selectivity Low (Common to many primary alcohols)High (Specific to primary TMS ethers)

Recommendation: For regulatory submissions or complex matrices, use TMS derivatization. The shift from m/z 31 to m/z 103 is a robust confirmation of the primary alcohol functionality.

Summary of Diagnostic Ions

The following table summarizes the key ions for identification. Use these values to create Single Ion Monitoring (SIM) methods for high-sensitivity detection.

m/zIdentityOriginRelative Abundance (Est.)
31 CH₂OH⁺Alpha-cleavage (Primary Alcohol)High / Base Peak
125 C₉H₁₇⁺Alpha-cleavage (Carbocation)High
83 C₆H₁₁⁺Cyclohexyl ringModerate
55 C₄H₇⁺Ring fragmentationModerate
141 C₁₀H₁₇O⁺Loss of Methyl (M-15)Low/Moderate
138 C₁₀H₁₈⁺Dehydration (M-18)Low

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of 1-Cyclohexyl-2-methyl-2-propanol (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Comparative Guide: Purity Validation of 2-Cyclohexyl-2-methylpropan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-Cyclohexyl-2-methylpropan-1-ol (CMP) presents a specific analytical challenge: chromophoric silence . Unlike aromatic APIs, CMP lacks the conjugated


-systems required for standard UV-Vis detection at 254 nm.

This guide objectively compares three HPLC detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Evaporative Light Scattering (ELSD) . Based on experimental causality and signal-to-noise (S/N) ratios, ELSD is identified as the superior method for impurity profiling due to its gradient compatibility and sensitivity to non-volatile impurities, whereas RI is relegated to isocratic assay use, and UV is deemed unsuitable for trace impurity analysis.

Technical Context: The "Invisible" Analyte

To validate CMP, one must understand its physicochemical limitations.

  • Structure: A saturated cyclohexyl ring attached to a tert-butyl-like alcohol tail.

  • UV Cutoff: The molecule possesses only

    
    -bonds and lone pair electrons (n 
    
    
    
    
    
    transitions), which absorb weakly below 210 nm.
  • Impurities: Synthesis byproducts often include cyclohexyl halides (starting material) or dehydration products (alkenes) . While alkenes may have weak UV absorbance, the parent alcohol does not, making mass-balance calculations impossible with UV alone.

Comparative Analysis: Detector Performance

The following data summarizes the performance of three detection techniques when applied to CMP purity analysis.

Table 1: Detector Performance Matrix
FeatureMethod A: Low-UV (210 nm) Method B: Refractive Index (RI) Method C: ELSD (Recommended)
Detection Principle Absorption (

)
Bulk Refractive Index ChangeLight Scattering of Aerosol
Gradient Compatibility Poor (Baseline drift)Impossible (Isocratic only)Excellent
LOD (Limit of Detection) ~50 ppm (High noise)~100 ppm~5–10 ppm
Linearity (

)
> 0.99 (Limited range)> 0.999> 0.995 (Polynomial fit)
Impurity Profiling Misses non-chromophoric impurities Misses trace impurities due to low sensitivityUniversal (for non-volatiles)
Suitability Quick ID onlyAssay (Main Peak)Purity & Impurities
Critical Analysis
  • Why UV Fails: At 210 nm, common solvents (Methanol, THF) and additives absorb light, creating a high background noise. This masks trace impurities of CMP.

  • Why RI is Limited: RI requires isocratic elution. If CMP contains late-eluting hydrophobic impurities (e.g., di-cyclohexyl byproducts), they may not elute for hours or will require a separate gradient run that RI cannot handle.

  • Why ELSD Wins: ELSD evaporates the mobile phase. Since CMP (b.p. ~230°C) is significantly less volatile than the mobile phase, it remains as a particle and scatters light. This allows for gradient elution to sweep all impurities while maintaining high sensitivity.

Recommended Protocol: HPLC-ELSD Workflow

This protocol is designed to be a self-validating system , ensuring that both the main peak and hydrophobic impurities are captured.

Chromatographic Conditions[2][3][4]
  • Instrument: HPLC with ELSD (e.g., Agilent 1260 Infinity II or Waters ACQUITY UPLC with ELS).

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The cyclohexyl ring is highly hydrophobic. A C18 column provides sufficient retention (

      
      ) to separate CMP from the solvent front.
      
  • Mobile Phase A: Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Avoid buffers if possible to prevent ELSD background noise. If peak shape is poor, use 0.1% Formic Acid (volatile).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

ELSD Settings (Critical)[5]
  • Nebulizer Temp: 35°C (Cooler than analyte boiling point).

  • Evaporation Tube Temp: 40–50°C.

  • Gas Flow (N2): 1.6 SLM (Standard Liters per Minute).

    • Optimization: If CMP recovery is low, lower the evaporation temperature to prevent semi-volatile loss.

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.040%Initial Hold
15.090%Ramp to elute hydrophobic dimers
20.090%Wash
20.140%Re-equilibration
25.040%End

Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Specificity (Forced Degradation)
  • Protocol: Expose CMP to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ).
    
  • Acceptance Criteria: Peak purity (if using CAD/MS) or resolution (

    
    ) between CMP and degradation products.
    
  • Causality: This proves the method detects breakdown products, not just the parent molecule.

Linearity (The ELSD Nuance)
  • Challenge: ELSD response is often non-linear (log-log relationship).

  • Solution: Plot

    
     vs. 
    
    
    
    .
  • Acceptance:

    
     on the logarithmic plot.
    
Accuracy (Recovery)
  • Protocol: Spike CMP into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualization: Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting the detection method based on analyte properties, specifically tailored for CMP.

MethodSelection Start START: Analyte Analysis (this compound) Chromophore Does it have a Chromophore? (Conjugated System) Start->Chromophore UV_Check Use UV-Vis (254 nm) Chromophore->UV_Check Yes Volatility Is Analyte Volatile? Chromophore->Volatility No (Saturated Alcohol) GC_Path Use GC-FID Volatility->GC_Path Yes (High Volatility) HPLC_Path HPLC Required? Volatility->HPLC_Path No/Semi-Volatile Gradient Is Gradient Elution Needed? (Complex Impurities) HPLC_Path->Gradient RI_Select Select RI Detector (Isocratic Only) Gradient->RI_Select No (Simple Assay) ELSD_Select Select ELSD/CAD (Universal & Gradient) Gradient->ELSD_Select Yes (Impurity Profiling)

Figure 1: Decision matrix for selecting the optimal detection method for non-chromophoric alcohols. The green path indicates the recommended workflow for CMP purity profiling.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in liquid chromatography. Critical Reviews in Analytical Chemistry.

  • PubChem. (n.d.).[3][4] this compound Compound Summary. National Center for Biotechnology Information.

  • Lucena, R., et al. (2007). Evaporative light scattering detection: Trends in its analytical use. Analytical and Bioanalytical Chemistry.[5][6]

Sources

A Comparative Guide to the Reactivity of 2-Cyclohexyl-2-methylpropan-1-ol and 2-phenyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, the subtle interplay of steric and electronic effects dictates the reactivity and ultimate utility of molecular scaffolds. This guide provides an in-depth comparative analysis of two structurally analogous neopentyl-type primary alcohols: 2-Cyclohexyl-2-methylpropan-1-ol and 2-phenyl-2-methylpropan-1-ol. While both molecules share a sterically hindered primary alcohol attached to a quaternary carbon, the substitution of a cyclohexyl group for a phenyl group introduces profound differences in their chemical behavior. This document will explore these differences through the lens of carbocation stability and its impact on common organic transformations, supported by mechanistic insights and experimental considerations.

Foundational Principles: The Decisive Role of the Quaternary Substituent

The reactivity of both alcohols is fundamentally governed by the substituent—cyclohexyl or phenyl—attached to the quaternary carbon center. These groups exert distinct electronic and steric influences that become paramount in reactions proceeding through carbocation intermediates.

Electronic Effects: Inductive vs. Resonance Stabilization
  • This compound : The cyclohexyl group, being a saturated alkyl system, acts as an electron-donating group primarily through a positive inductive effect (+I). It pushes electron density towards the adjacent quaternary carbon, which can help stabilize a nearby positive charge.[1]

  • 2-phenyl-2-methylpropan-1-ol : The phenyl group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to its sp²-hybridized carbons, but it is a powerful electron-donating group through resonance (+R) when a positive charge can be delocalized into the aromatic π-system.[1][2] In the context of carbocation formation, the resonance effect is overwhelmingly dominant and provides a superior stabilization pathway compared to the inductive effect of the cyclohexyl group.[2]

Carbocation Stability: The Heart of the Reactivity Difference

Being primary alcohols, neither compound readily undergoes reactions via a direct Sₙ1 or E1 pathway, which would require the formation of a highly unstable primary carbocation. Instead, any reaction proceeding through a cationic intermediate involves a rapid molecular rearrangement (a 1,2-shift) to form a more stable tertiary carbocation. It is the nature of this rearranged carbocation that dictates the subsequent reaction rate and product distribution.

  • Path for this compound : Upon protonation and loss of water, the incipient primary carbocation undergoes an immediate 1,2-methyl shift to form a tertiary carbocation. This cation is stabilized by the inductive effect of the three adjacent alkyl groups (one cyclohexyl, two methyl).

  • Path for 2-phenyl-2-methylpropan-1-ol : This alcohol has two potential rearrangement pathways: a 1,2-methyl shift or a 1,2-phenyl shift (phenonium ion intermediate). The phenyl shift is highly favored as it results in a tertiary benzylic carbocation.[3] This intermediate is exceptionally stable because the positive charge is delocalized across the phenyl ring through resonance, a much more significant stabilizing factor than the hyperconjugation and inductive effects available to the cyclohexyl-substituted cation.[2][3]

The significantly greater stability of the tertiary benzylic carbocation intermediate is the primary reason for the enhanced reactivity of 2-phenyl-2-methylpropan-1-ol in unimolecular reactions.

G cluster_0 Carbocation Rearrangement Pathways P_start 2-phenyl-2-methylpropan-1-ol P_protonated Protonated Alcohol P_start->P_protonated +H⁺ P_primary_carbocation Primary Carbocation (Transient) P_protonated->P_primary_carbocation -H₂O P_rearranged_carbocation Tertiary Benzylic Carbocation (Resonance Stabilized - HIGHLY STABLE) P_primary_carbocation->P_rearranged_carbocation 1,2-Phenyl Shift (Favored) C_start This compound C_protonated Protonated Alcohol C_start->C_protonated +H⁺ C_primary_carbocation Primary Carbocation (Transient) C_protonated->C_primary_carbocation -H₂O C_rearranged_carbocation Tertiary Carbocation (Inductively Stabilized - STABLE) C_primary_carbocation->C_rearranged_carbocation 1,2-Methyl Shift G cluster_0 Comparative Dehydration (E1) P_rearranged Tertiary Benzylic Carbocation P_product Conjugated Alkene (Major Product) P_rearranged->P_product -H⁺ Rate_P Faster Rate C_rearranged Tertiary Carbocation C_product Zaitsev Alkene (Major Product) C_rearranged->C_product -H⁺ Rate_C Slower Rate

Caption: Dehydration products are dictated by intermediate stability.

Oxidation Reactions

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and conditions used. [4][5]However, for neopentyl-type alcohols like the ones discussed here, steric hindrance around the carbinol carbon (-CH₂OH) is the dominant factor controlling reactivity.

  • Reactivity : Both alcohols are highly sterically hindered, making them resistant to oxidation. [6]The bulky quaternary center impedes the approach of the oxidizing agent. Therefore, strong, aggressive conditions are often required, which can lead to side reactions or decomposition. The electronic difference between the cyclohexyl and phenyl groups is expected to have a minimal impact on the reaction rate compared to the overwhelming steric effect.

  • Reagent Selection :

    • To Aldehyde : Milder, sterically accessible reagents like Dess-Martin periodinane (DMP) or Swern oxidation are preferred to minimize over-oxidation and overcome the steric barrier.

    • To Carboxylic Acid : Stronger oxidants like hot, basic KMnO₄ or Jones reagent (CrO₃ in acetone/H₂SO₄) could be used, but yields may be compromised due to the challenging substrate. [5]

      Feature This compound 2-phenyl-2-methylpropan-1-ol
      Primary Challenge Severe Steric Hindrance Severe Steric Hindrance
      Relative Rate Slow Slow
      Product (Mild) 2-Cyclohexyl-2-methylpropanal 2-phenyl-2-methylpropanal
      Product (Strong) 2-Cyclohexyl-2-methylpropanoic acid 2-phenyl-2-methylpropanoic acid

      | Key Factor | Steric hindrance dominates over electronics | Steric hindrance dominates over electronics |

Nucleophilic Substitution (Sₙ1 vs. Sₙ2)
  • Sₙ2 Mechanism : A direct Sₙ2 reaction is virtually impossible for both compounds. The mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. The presence of the quaternary carbon with its bulky substituents (two methyls and a cyclohexyl/phenyl group) completely blocks this pathway. [7][8]* Sₙ1 Mechanism : An Sₙ1 reaction, similar to the E1 pathway, would proceed through the rearranged carbocation. Consequently, 2-phenyl-2-methylpropan-1-ol (after conversion of the -OH to a better leaving group, e.g., -OTs or -Br) would undergo Sₙ1 substitution much more readily than its cyclohexyl counterpart due to the formation of the highly stabilized benzylic carbocation. [9]

G cluster_0 Sₙ2 Pathway cluster_1 Sₙ1 Pathway Nu Nu⁻ Substrate R-CH₂-LG Blocked Attack Blocked by Steric Hindrance Substrate_SN1 R-CH₂-LG Carbocation Rearranged Carbocation Substrate_SN1->Carbocation -LG⁻, Rearrangement Product Substitution Product Carbocation->Product +Nu⁻

Sources

A Researcher's Guide to Obtaining and Analyzing X-ray Crystallography Data for 2-Cyclohexyl-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies required to obtain and interpret single-crystal X-ray diffraction (SC-XRD) data for 2-Cyclohexyl-2-methylpropan-1-ol and its derivatives. Given the novelty of specific derivatives, this document focuses on establishing a robust experimental framework rather than comparing pre-existing data. We will delve into the critical aspects of crystal growth, data acquisition, and structure refinement, offering insights grounded in established crystallographic principles.

Introduction: The Significance of Structural Elucidation

This compound and its analogues are chiral alcohols with potential applications in asymmetric synthesis and as building blocks for novel pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, including their stereochemistry and intermolecular interactions, dictates their physical and biological properties. Single-crystal X-ray diffraction is an unparalleled, non-destructive analytical technique for determining this atomic arrangement with high precision.[1][2][3] It provides detailed information on bond lengths, bond angles, and the packing of molecules in the solid state, which is invaluable for understanding structure-activity relationships.[1][4]

Part 1: The Art and Science of Crystal Growth

The success of any crystallographic study hinges on the quality of the single crystals. For organic molecules like this compound derivatives, which may be oils or low-melting solids at room temperature, obtaining diffraction-quality crystals can be a significant challenge. The primary goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[5]

Fundamental Prerequisites for Crystallization
  • Purity: The starting material should be of the highest possible purity. Impurities can disrupt the crystal lattice, leading to poorly formed or unusable crystals.[6] It is advisable to purify the compound using techniques such as column chromatography or distillation before attempting crystallization.

  • Solvent Selection: The choice of solvent is critical.[7][8] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[9] A systematic approach involves testing the solubility of a small amount of the compound in a variety of solvents with different polarities.

A common starting point for solvent screening is presented in Table 1.

Solvent Polarity Index Boiling Point (°C) Notes
Hexane0.169Good for nonpolar compounds.
Ethyl Acetate4.477A versatile solvent of intermediate polarity.
Dichloromethane3.140A good solvent for many organic compounds, but its volatility can be a challenge.
Acetone5.156A polar aprotic solvent.
Ethanol4.378A polar protic solvent, capable of hydrogen bonding.
Methanol5.165Similar to ethanol but more polar.
Water10.2100Suitable for highly polar or ionic compounds.
Proven Crystallization Techniques

Several methods can be employed to grow single crystals of organic compounds.[6] The choice of technique depends on the solubility of the compound and the quantity of material available.

  • Slow Evaporation: This is often the simplest and most common method.[6][7] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.[6][10]

  • Slow Cooling: This technique is effective for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[5][11] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even to sub-ambient temperatures in a refrigerator or freezer.[6]

  • Vapor Diffusion: This is a highly successful method, particularly for small quantities of material.[6][10] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[8]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[8] Crystallization occurs at the interface between the two solvents as they slowly mix.

The general workflow for crystal growth is illustrated in the diagram below.

G cluster_prep Preparation cluster_cryst Crystallization Methods cluster_eval Evaluation pure_compound Purified Compound solvent_screen Solvent Screening pure_compound->solvent_screen  Test solubility slow_evap Slow Evaporation solvent_screen->slow_evap slow_cool Slow Cooling solvent_screen->slow_cool vapor_diff Vapor Diffusion solvent_screen->vapor_diff liquid_diff Liquid-Liquid Diffusion solvent_screen->liquid_diff crystal_harvest Harvest Crystals slow_evap->crystal_harvest slow_cool->crystal_harvest vapor_diff->crystal_harvest liquid_diff->crystal_harvest microscopy Microscopic Examination crystal_harvest->microscopy  Assess quality xrd_analysis X-ray Diffraction Analysis microscopy->xrd_analysis  Select best crystal

A flowchart of the crystal growth and selection process.

Part 2: Single-Crystal X-ray Diffraction: From Data to Structure

Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[12] This instrument directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.[1][13]

The SC-XRD Experimental Workflow

The process of determining a crystal structure can be broken down into several key stages:

  • Crystal Mounting: A high-quality crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam and rotated.[13] A detector, such as a CCD or CMOS detector, collects the diffraction data as a series of images.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[14]

  • Structure Solution: The processed data is used to generate an initial model of the electron density within the unit cell.[4] This is often the most challenging step and may involve methods like direct methods or Patterson functions.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.[14] This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

This workflow is visualized in the following diagram:

G crystal Single Crystal mount Mount Crystal on Goniometer crystal->mount xray Expose to X-ray Beam mount->xray detector Collect Diffraction Images xray->detector process Data Processing (Integration & Scaling) detector->process solve Structure Solution (Phase Problem) process->solve refine Structure Refinement solve->refine refine->solve  Iterate if needed validate Validation & Analysis refine->validate final_model Final Structural Model (CIF) validate->final_model

The workflow for single-crystal X-ray diffraction analysis.
Software for Crystallographic Analysis

A variety of software packages are available for processing and analyzing crystallographic data. Some commonly used programs include:

  • APEX (Bruker): A comprehensive suite for data collection, processing, and structure solution.[15]

  • PHENIX: A software package for macromolecular crystallography that is also applicable to small molecules.[16]

  • SHELX: A set of programs widely used for structure solution and refinement.[17]

  • Profex: An open-source program for Rietveld refinement of powder XRD data, but with functionalities applicable to single-crystal data analysis.[18]

Part 3: Interpreting Crystallographic Data

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure. Below is a template table summarizing the key data points that would be obtained for a derivative of this compound.

Parameter Description Example Data (Hypothetical)
Formula The chemical formula of the compound.C₁₀H₂₀O
Crystal System The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry of the crystal lattice.P2₁/c
a, b, c (Å) The dimensions of the unit cell.a = 10.5, b = 8.2, c = 12.1
α, β, γ (°) The angles of the unit cell.α = 90, β = 98.5, γ = 90
Volume (ų) The volume of the unit cell.1030
Z The number of molecules in the unit cell.4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[14] A lower value indicates a better fit.0.045

From the refined structural model, one can extract precise intramolecular data, such as the lengths of all chemical bonds and the angles between them. Furthermore, the packing of the molecules in the crystal lattice reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, which are crucial for understanding the solid-state properties of the material.

Conclusion

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Center for X-ray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips.
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • Bruker. (n.d.). APEX Software.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Phenix. (n.d.). Phenix.
  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Doebelin, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry LibreTexts.
  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(42), 12534–12546.
  • RCSB PDB. (2023, February 15). Crystallography Software.
  • Sawyer, E. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. RSC Publishing.
  • University of California, Los Angeles. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Greenwood, M. (2023, November 9).
  • University of California, Los Angeles. (n.d.).
  • PraxiLabs. (2022, November 7).
  • University of California, Los Angeles. (n.d.).
  • Narten, A. H., & Sandler, S. I. (1979). X‐ray diffraction study of liquid tertiary butyl alcohol at 26 °C. The Journal of Chemical Physics, 71(5), 2069–2073.
  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
  • Yuan, H. S., et al. (1984). Absolute configuration of (+)-neopentyl-1-d alcohol by neutron and x-ray diffraction analysis. Proceedings of the National Academy of Sciences, 81(12), 3665–3669.
  • Benchchem. (n.d.). 2-(Cyclohex-2-enyl)-2-methylpropanal.
  • YouTube. (2020, November 19).
  • Spek, A. L. (n.d.).
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). 2-CYCLOHEXYL-2-METHYL-1-PROPANOL 62435-08-9 wiki.
  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
  • Chemspace. (n.d.). 2-cyclohexyl-2-methylpropanal.
  • ResearchGate. (n.d.). X-ray diffraction patterns of confined ethanol recorded for a filling....
  • PubChemLite. (n.d.). 2-cyclohexyl-2-methylpropanal (C10H18O).
  • Quora. (2016, May 12).
  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropanal.
  • PubChem. (n.d.). (2S)-3-cyclohexyl-2-methylpropan-1-ol.
  • NIST. (n.d.). 1-Cyclohexyl-2-methyl-2-propanol. NIST WebBook.
  • PubChemLite. (n.d.). This compound (C10H20O).
  • Aghajari, N., et al. (2004). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 5), 932–934.
  • NIST. (n.d.). 1-Cyclohexyl-2-methyl-2-propanol. NIST WebBook.
  • GNR. (2025, October 7).
  • NIST. (n.d.). 1-Cyclohexyl-2-methyl-2-propanol. NIST WebBook.

Sources

A Comparative Guide to the Elemental and Compositional Verification of 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical research and the synthesis of fine chemicals, the absolute confirmation of a compound's structure and purity is a critical, non-negotiable step. For a molecule like 2-Cyclohexyl-2-methylpropan-1-ol, a substituted alcohol with potential as a synthetic building block, its exact elemental makeup and molecular architecture must be rigorously established. This guide offers a detailed comparison of essential analytical techniques for this purpose, based on established scientific principles and supported by experimental data. We will delve into the capabilities and limitations of each method, illustrating how a combined analytical strategy provides the highest level of assurance for researchers and professionals in drug development.

The Critical Need for Analytical Confirmation

The identity and purity of a chemical compound are of utmost importance in research and development. An incorrect structural assignment or the presence of unknown impurities can result in misleading biological data, setbacks in synthesis, and considerable project delays. For this compound, which has a molecular formula of C10H20O and a molar mass of 156.27 g/mol , a thorough analytical plan is more than just a quality check; it is an essential part of the scientific method.[1][2]

Combustion Analysis: Confirming the Fundamental Composition

Combustion analysis is the definitive method for determining the elemental composition of an organic compound.[3][4][5][6][7] This technique involves the complete combustion of a sample in a stream of pure oxygen, followed by the precise measurement of the resulting combustion products, carbon dioxide (CO2) and water (H2O).[3][4][5][6]

Methodology and Anticipated Results

A precisely weighed sample of this compound is burned at high temperatures, typically between 900 and 1100°C, in the presence of an oxidizing agent like copper(II) oxide. The resulting CO2 and H2O are collected in separate absorption traps, and their masses are determined.[3][4] From this, the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is usually found by subtracting the percentages of carbon and hydrogen from the total.

Experimental Workflow: Combustion Analysis

Caption: Integrated workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups in a molecule by measuring its absorption of infrared radiation.

Expected Key Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3200-3600 (broad)O-H stretch (alcohol) [8][9]
~2850-3000C-H stretch (alkane) [10][11]
~1000-1300C-O stretch (primary alcohol) [10]

Trustworthiness: A strong, broad peak in the 3200-3600 cm⁻¹ range is a clear indication of the hydroxyl group, while the absence of a strong peak around 1700 cm⁻¹ confirms the absence of carbonyl-containing impurities like ketones or aldehydes. [12]

Comparative Summary and Conclusion

No single technique can provide a complete picture of a molecule's identity and purity. The true strength of analytical chemistry lies in the combined use of multiple, complementary methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Combustion AnalysisElemental Composition (%C, %H)Highly accurate for determining elemental ratios.Provides no structural information.
¹H & ¹³C NMRDetailed carbon-hydrogen framework and connectivity.Unmatched for structural elucidation.Can be less sensitive to minor impurities.
Mass SpectrometryMolecular Weight and Fragmentation Patterns.Confirms molecular formula and provides structural clues.Isomers can have the same molecular weight.
FTIR SpectroscopyPresence of Functional Groups.Fast and excellent for identifying functional groups.Gives limited information about the overall molecular structure.

References

  • JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • OpenOChem Learn. Alcohols.
  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
  • Wikipedia. (2026). Combustion analysis.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Northern Illinois University. IR Absorption Frequencies. Retrieved from NIU - Department of Chemistry and Biochemistry.
  • Wikipedia. (2026). Fragmentation (mass spectrometry).
  • Jensen, W. B. (2016). Liebig and Combustion Analysis.
  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons.
  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis.
  • StudySmarter. (2024). Combustion Analysis: Basics & Techniques.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Maricopa Open Digital Press.
  • Guidechem. 2-CYCLOHEXYL-2-METHYL-1-PROPANOL 62435-08-9 wiki.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • UCLA. IR Absorption Table.
  • Chemguide. interpreting C-13 NMR spectra.
  • PubChem. This compound | C10H20O | CID 18770528.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • University of Wisconsin-Madison. 13C-NMR.
  • ChemicalBook. Ethanol(64-17-5) 1H NMR spectrum.
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH.
  • Chemspace. 2-cyclohexyl-2-methylpropanal - C10H18O | CSSS00010619994.
  • PubChemLite. 2-cyclohexyl-2-methylpropanal (C10H18O).
  • PubChemLite. This compound (C10H20O).
  • NIST WebBook. 1-Cyclohexyl-2-methyl-2-propanol.
  • University of Calgary. 2-methyl-1-cyclohexanol.
  • Cheméo. Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6).
  • SIELC Technologies. (2018). 1-Cyclohexyl-2-methylpropan-1-one.
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH.
  • NIST WebBook. 1-Cyclohexyl-2-methyl-2-propanol.
  • NIST WebBook. 1-Cyclohexyl-2-methyl-2-propanol.
  • SpectraBase. 1-Cyclohexyl-2-methylpropane.

Sources

Safety Operating Guide

2-Cyclohexyl-2-methylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Plan

Immediate Action Required: Treat 2-Cyclohexyl-2-methylpropan-1-ol as a Non-Halogenated, Ignitable Organic Solvent (RCRA Code D001) .

Do NOT dispose of this compound down the drain. Its lipophilic structure (LogP > 2) ensures it will not miscible with aqueous waste streams, leading to phase separation in plumbing and potential violation of EPA Clean Water Act regulations.

Disposal Stream: High-BTU Organic Waste (Incineration).

Chemical Characterization & Hazard Profiling

To dispose of a chemical safely, we must first understand its behavior in a waste system. As a Senior Application Scientist, I categorize this molecule based on its functional moieties: a bulky cyclohexyl ring attached to a neopentyl-like alcohol framework.

PropertyValue (Inferred/Class-Based)Operational Implication
Functional Group Primary Alcohol (

)
Flammable/Combustible; susceptible to oxidation.
Solubility Hydrophobic / LipophilicImmiscible in water. Will form a top layer in aqueous traps.
Flash Point Est. 50°C - 70°CTreat as Ignitable (D001) .
Reactivity StableIncompatible with strong oxidizers (e.g., Nitric Acid, Chromic Acid).
Specific Gravity < 1.0 (Floats on water)High risk of vapor release if flushed into sewer systems.

The "Why" Behind the Protocol: The cyclohexyl group provides significant steric bulk and hydrophobicity. Unlike ethanol or methanol, this alcohol will not dilute harmlessly into the municipal water supply. It presents a biphasic hazard , where it can pool in P-traps, releasing flammable vapors back into the laboratory environment.

Waste Stream Classification Logic

We utilize a logic-gated approach to determine the correct waste stream. This ensures compliance with 40 CFR § 261.21 (Ignitability) and prevents dangerous cross-contamination.

Visual Logic: Waste Segregation Flowchart

WasteSegregation Start Waste: this compound CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen CheckOxidizer Mixed with Oxidizers? (HNO3, H2O2) CheckHalogen->CheckOxidizer No StreamB STREAM B: Halogenated Waste (DO NOT USE) CheckHalogen->StreamB Yes CheckWater Miscible with Water? StreamA STREAM A: Non-Halogenated Organic Solvents (D001) CheckWater->StreamA No (Lipophilic) CheckOxidizer->CheckWater No StreamC STREAM C: Reactive Waste (Segregate Immediately) CheckOxidizer->StreamC Yes (STOP)

Figure 1: Decision logic for segregating this compound. The compound must be routed to the Non-Halogenated Organic stream.

Detailed Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: The alcohol functionality is compatible with HDPE. Avoid low-grade plastics that may leach plasticizers over time.

  • Headspace: Leave at least 10% headspace in the container.

    • Reasoning: Vapor expansion due to temperature fluctuations in the lab can pressurize the vessel if filled to the brim.

Step 2: Chemical Segregation (Critical)
  • Do Mix With: Acetone, Ethanol, Hexane, Ethyl Acetate, Toluene.

  • Do NOT Mix With:

    • Concentrated Sulfuric Acid or Nitric Acid (Risk of exothermic esterification or oxidation).

    • Chromic Acid (Violent oxidation risk).

    • Halogenated solvents (e.g., Dichloromethane) unless your facility incinerates all organics together. Best practice is to keep them separate to reduce disposal costs for the facility.

Step 3: Labeling (RCRA Compliance)

Your label must contain the following specific data points to ensure the waste handler (e.g., Clean Harbors, Veolia) can process it safely:

  • Chemical Name: "this compound Solution" (Do not use abbreviations like "Cy-Alcohol").

  • Hazard Class: "Flammable" or "Combustible."

  • Constituents: If mixed, list approximate % (e.g., "90% Acetone, 10% this compound").

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Ensure the container is closed at all times unless adding waste.[1][2]

  • Secondary containment (a plastic tray) is mandatory to capture potential leaks.

Spill Management & Safety

If a spill occurs, the lipophilic nature of the compound means it will make surfaces extremely slippery and will not rinse away easily with water.

PPE Requirements
  • Gloves: Nitrile (Minimum 0.11mm thickness).

    • Why? Latex degrades rapidly upon exposure to organic alcohols.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Respiratory: If spilling >500mL outside a fume hood, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Spill Response Workflow

SpillResponse Event Spill Detected Assess Assess Volume (< 100mL vs > 1L) Event->Assess Ventilate Eliminate Ignition Sources & Ventilate Assess->Ventilate Absorb Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Collect Collect into Solid Waste Bag Absorb->Collect Label Label as 'Debris Contaminated with Flammables' Collect->Label

Figure 2: Operational workflow for managing spills of lipophilic alcohols.

Cleanup Technique:

  • Do not use water initially. The alcohol will float and spread.

  • Circle the spill with absorbent pads or vermiculite to create a dike.

  • Absorb the center.

  • Once absorbed, clean the residue with a detergent/water solution to emulsify the remaining lipophilic film.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • National Institutes of Health (PubChem). (2023). Compound Summary: Cyclohexylmethanol (Structural Analog).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Personal protective equipment for handling 2-Cyclohexyl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Cyclohexyl-2-methylpropan-1-ol (often trade-named Coranol) is a functionalized aliphatic alcohol used primarily as a fragrance intermediate.[1][2] Unlike simple solvents (e.g., Ethanol), its high viscosity and lipophilicity present unique handling challenges.

Critical Hazard Alert:

  • Severe Eye Damage (GHS Category 1): This chemical acts as a surfactant on corneal membranes.[2] Direct contact can cause irreversible opacity.[2] Safety glasses are insufficient.

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.[1][2][3] drain disposal is strictly prohibited.[2]

  • Viscosity: The substance is viscous, increasing the risk of "splash-back" during pouring or pipetting.[1][2]

Risk Assessment & Mechanism of Action

To select the correct PPE, we must understand the interaction between the chemical and biological tissue.

  • Ocular Toxicity Mechanism: As a mid-chain alcohol with a cyclohexyl ring, this molecule possesses amphiphilic properties. It penetrates the lipid bilayer of the corneal epithelium rapidly, causing protein denaturation and cell lysis. This necessitates a barrier that seals the eyes completely (goggles) rather than just shielding impact (glasses).[2]

  • Dermal Permeation: The lipophilic cyclohexyl tail facilitates skin absorption.[2] While only a mild irritant, the "gem-dimethyl" structure (two methyl groups on the same carbon) increases stability, meaning it persists on the skin if not washed off immediately.[2]

PPE Selection Matrix

This matrix is designed for Zero-Exposure tolerance.

Body PartHazard LevelRecommended EquipmentScientific Rationale
Eyes CRITICAL Indirect-Vent Chemical Splash Goggles (ANSI Z87.1+)Vapors are minimal, but liquid splash causes severe damage.[1][2] Goggles provide a seal that glasses lack.[2]
Face High (Pouring)Face Shield (8-inch minimum)Layering Rule:[1][2] Use face shield over goggles when transferring volumes >100mL due to splash-back risk from viscosity.[1][2]
Hands ModerateNitrile Rubber (Min thickness: 0.11 mm)Breakthrough Time: >480 min.[1][2] Aliphatic alcohols do not degrade nitrile rapidly.[2] Latex is permeable and should be avoided.
Respiratory Low (Ambient)None required in well-ventilated lab.[1][2]Vapor pressure is low.[2]
Respiratory High (Heated)Half-Face Respirator with Organic Vapor (OV) Cartridges If heated >60°C, vapors may cause respiratory tract irritation.[1][2]
Body ModerateLab Coat (100% Cotton or Nomex)Avoid synthetic blends (polyester) which can melt into skin if the combustible liquid ignites.[2]

PPE Decision Logic (Visualization)

The following decision tree illustrates the dynamic selection of PPE based on the specific experimental task.

PPE_Decision_Tree Start Task Assessment Vol_Small Small Scale (<10 mL / Pipetting) Start->Vol_Small Vol_Large Large Scale (>100 mL / Pouring) Start->Vol_Large Heating Heating / Synthesis (>60°C) Start->Heating Basic_PPE Standard PPE: Nitrile Gloves + Lab Coat + Splash Goggles Vol_Small->Basic_PPE Low Splash Risk Enhanced_PPE Enhanced PPE: Add Face Shield + Chemical Apron Vol_Large->Enhanced_PPE High Viscosity Splash Risk Resp_PPE Respiratory PPE: Add OV Respirator + Fume Hood Heating->Resp_PPE Vapor Generation

Figure 1: PPE Selection Logic based on operational scale and thermal conditions.[1][2]

Operational Protocols

A. Handling Viscous Liquids (The "Stringing" Hazard)

Because this compound is viscous, it tends to form "strings" or droplets that hang from pipette tips, leading to contamination or spills.[1][2]

  • Technique: Use Reverse Pipetting or Positive Displacement Pipettes .[2]

    • Why? Air-displacement pipettes will under-deliver volume due to the liquid clinging to the tip walls.[1][2]

  • Temperature Control: If precise volumetric transfer is difficult, warm the container to 30°C (water bath) to reduce viscosity.

    • Safety Check: Ensure no ignition sources are present, though the flash point (>93°C) provides a safety buffer.[4]

B. Spill Response Workflow

This substance is an environmental toxin.[2][3][5] Spills cannot be simply mopped and sewered.

Spill_Response Spill Spill Detected Assess 1. Assess Volume & Location Spill->Assess PPE_Don 2. Don PPE (Goggles + Nitrile) Assess->PPE_Don Contain 3. Containment (Sand/Vermiculite) PPE_Don->Contain Collect 4. Collect Solids (Do NOT use water) Contain->Collect Absorb Liquid Dispose 5. Hazardous Waste Tag (Solid Organic Waste) Collect->Dispose

Figure 2: Containment protocol emphasizing dry-absorption to prevent aquatic contamination.

C. Waste Disposal
  • Classification: Non-Halogenated Organic Solvent Waste.[2]

  • Segregation: Keep separate from oxidizers (e.g., Nitric Acid) to prevent exothermic oxidation of the alcohol group.

  • Labeling: Must carry the "Environmentally Hazardous" (Dead fish/tree) GHS symbol.[2]

Emergency Procedures (Self-Validating)

  • Eye Contact (The 15-Minute Rule):

    • Immediate Action: Force eyelids open and flush with tepid water.

    • Validation: Use a timer.[2] Human perception of time distorts under stress; 2 minutes feels like 10.[2] Flush for a full, clocked 15 minutes.

    • Follow-up: Seek an ophthalmologist.[2][6] Lipophilic burns can have delayed effects.[2]

  • Skin Contact:

    • Wash with soap and water.[5][7] Alcohol-based sanitizers are ineffective (they just spread the chemical).[1][2] Use a surfactant (soap) to micellize the lipophilic tail.[2]

Quantitative Data Summary

PropertyValueOperational Implication
Flash Point > 93°C (200°F)Class IIIB Combustible.[1][2] Low fire risk at room temp.[2]
Boiling Point ~230°CLow vapor pressure; inhalation risk is low unless heated.[2]
Solubility Insoluble in waterWater alone will not clean spills effectively; use soap or acetone.[2]
GHS Hazard H318 (Eye Dam.[2][3][4] 1)Mandatory Goggles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18770528, this compound.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound (Coranol).[1][2] Retrieved from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.